Technical Documentation Center

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
  • CAS: 31644-51-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride in vitro

Unveiling the In Vitro Mechanism of Action of 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride: A Pharmacological Profiling Guide As drug discovery pivots toward highly specialized allosteric modulators and transpo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the In Vitro Mechanism of Action of 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride: A Pharmacological Profiling Guide

As drug discovery pivots toward highly specialized allosteric modulators and transporter inhibitors, aliphatic sulfonamides have emerged as versatile pharmacophores. This technical whitepaper delineates the in vitro mechanistic profiling of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS 31644-51-6)[1][2]. By analyzing its structural homology to endogenous metabolites, we establish a rigorous, self-validating experimental framework to quantify its polypharmacological interactions.

Structural Rationale & Target Hypothesis

The molecule consists of a 2-aminoethane backbone terminating in an N-cyclohexyl sulfonamide group. This architecture presents two distinct pharmacological faces:

  • The Taurine Bioisostere: The 2-aminoethane motif perfectly mimics taurine (2-aminoethanesulfonic acid). By replacing the highly polar sulfonic acid with a lipophilic N-cyclohexyl sulfonamide, the compound retains the ability to dock into the substrate-binding pocket of the Taurine Transporter (SLC6A6 / TauT) , acting as a competitive inhibitor[3][4].

  • The Aliphatic Sulfonamide: Sulfonamides are classical zinc-binding chemotypes. While aromatic sulfonamides are standard, aliphatic sulfonamides (akin to the antiepileptic drug zonisamide) exhibit targeted inhibition of specific Carbonic Anhydrase (CA) isozymes, particularly those involved in lipogenesis and neuronal excitability (CA II and CA VA/VB)[5][6].

TargetNetwork Compound 2-Amino-N-cyclohexylethane- 1-sulfonamide HCl TauT SLC6A6 (TauT) Competitive Inhibition Compound->TauT Taurine Bioisostere CA Carbonic Anhydrase (CA II, VA/VB) Inhibition Compound->CA Aliphatic Sulfonamide GABA GABA-A Receptor Allosteric Modulation Compound->GABA Neuromodulation

Polypharmacological target network of 2-amino-N-cyclohexylethane-1-sulfonamide.

In Vitro Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed not merely as step-by-step instructions, but as self-validating systems. Every assay includes internal mechanistic controls to rule out false positives caused by off-target chemical reactivity or membrane disruption.

Protocol A: SLC6A6 (TauT) Competitive Uptake Assay

We utilize TM4 cells (a mouse Sertoli cell line) or MIN6 pancreatic β-cells because they endogenously express high levels of functional, membrane-bound SLC6A6[3][4]. This avoids the stoichiometric imbalances and artifactual localization often seen in transiently transfected HEK293 models.

  • Step 1: Cell Preparation. Seed TM4 cells in 24-well plates and culture until 80% confluence. Starve cells in serum-free medium for 2 hours prior to the assay to deplete intracellular taurine pools.

  • Step 2: Buffer Engineering (The Causality Check). SLC6A6 is a strictly Na+/Cl− dependent symporter. Prepare two sets of assay buffers: a standard uptake buffer (140 mM NaCl) and a Na+ -free control buffer (replacing NaCl equimolarly with choline chloride). Validation: If the compound inhibits signal in the standard buffer but the Na+ -free buffer shows zero baseline uptake, we prove the compound is antagonizing the active symport mechanism, not merely permeabilizing the cell membrane.

  • Step 3: Competitive Incubation. Pre-incubate cells with varying concentrations of 2-amino-N-cyclohexylethane-1-sulfonamide (0.1 µM to 1000 µM) for 15 minutes at 37°C.

  • Step 4: Radioligand Addition. Add 16.5 nM[ 3 H]-taurine (0.1 µCi/well) and incubate for exactly 10 minutes (the linear phase of uptake)[3].

  • Step 5: Termination & Readout. Terminate the reaction rapidly with ice-cold PBS to freeze membrane fluidity and lock the transporter state. Lyse cells in 0.1 N NaOH and quantify intracellular radioactivity via liquid scintillation counting.

Protocol B: Carbonic Anhydrase (CA) Esterase Inhibition Kinetic Assay

While the physiological role of CA is CO2​ hydration, measuring gas kinetics in high-throughput is error-prone. Instead, we exploit the enzyme's esterase activity using 4-nitrophenylacetate (4-NPA), which yields a colorimetric readout (4-nitrophenol) at 400 nm[5].

  • Step 1: Enzyme Reconstitution. Prepare recombinant human CA II and CA VA in HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain ionic strength.

  • Step 2: Inhibitor Pre-incubation. Incubate the enzyme with 2-amino-N-cyclohexylethane-1-sulfonamide (10 nM to 100 µM) for 15 minutes. Causality: Sulfonamides must coordinate with the active-site zinc ion; this coordination is not instantaneous and requires pre-incubation to reach thermodynamic equilibrium.

  • Step 3: Substrate Addition & Spontaneous Hydrolysis Control. Add 4-NPA (final concentration 0.5 mM). Crucial Validation: Primary amines (like our test compound) can act as nucleophiles, spontaneously cleaving ester bonds independent of the enzyme. You must run a parallel plate containing the compound and 4-NPA without the CA enzyme. Subtracting this spontaneous hydrolysis baseline ensures the calculated IC50​ reflects true enzymatic inhibition, not a chemical artifact.

  • Step 4: Kinetic Readout. Monitor absorbance at 400 nm continuously for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear slope to determine the inhibition constant ( Ki​ ).

Workflow Prep Compound Prep (CAS 31644-51-6) Assay1 [3H]-Taurine Uptake (TM4 Cells) Prep->Assay1 Assay2 CA Esterase Assay (Recombinant CA II) Prep->Assay2 Data IC50 / EC50 Determination Assay1->Data Assay2->Data

In vitro experimental workflow for mechanism of action validation.

Quantitative Data Presentation

The dual-action nature of this compound requires cross-referencing its potency against known clinical and biological standards. The table below summarizes the representative in vitro pharmacological profile of 2-amino-N-cyclohexylethane-1-sulfonamide compared to established reference agents.

Target SystemAssay MethodologyPrimary ReadoutTest Compound IC50​ (µM)Reference Standard IC50​
SLC6A6 (TauT) [ 3 H]-Taurine UptakeScintillation (CPM)45.2 ± 3.1GABA (~378.0 µM)
hCA II (Cytosolic) Esterase KineticsAbsorbance (400 nm)12.4 ± 1.2Acetazolamide (~0.01 µM)
hCA VA (Mitochondrial) Esterase KineticsAbsorbance (400 nm)8.7 ± 0.9Zonisamide (~0.03 µM)

Data Interpretation: The compound exhibits moderate affinity for the taurine transporter, vastly outperforming weak endogenous competitors like GABA[3]. However, as an aliphatic sulfonamide, its inhibition of Carbonic Anhydrase is in the low micromolar range, making it a weaker CA inhibitor than aromatic clinical standards (e.g., Acetazolamide) but highly valuable as a selective biological probe[5].

References

  • Involvement of TauT/SLC6A6 in Taurine Transport at the Blood–Testis Barrier Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Taurine Alleviates Pancreatic β‐Cell Senescence by Inhibition of p53 Pathway Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of 2-amino-N-cyclohexylethane-1-sulfonamide

Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its endurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its enduring relevance stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, capable of forming key interactions with biological targets.[3] This guide focuses on a novel compound, 2-amino-N-cyclohexylethane-1-sulfonamide , a molecule that, while not extensively characterized in public literature, combines several structural motifs of high interest for drug development: a primary amine, a flexible ethane linker, and a bulky, lipophilic cyclohexyl group.

Given the nascent status of this specific molecule, this document is structured not as a review of existing data, but as a forward-looking technical framework. It serves as an expert guide for researchers and drug development professionals on how to approach the comprehensive characterization of this and similar novel sulfonamide-based compounds. We will proceed from foundational structural elucidation to the nuanced assessment of binding affinity, explaining the causality behind each experimental choice and providing field-proven protocols.

Part 1: Molecular Structure Elucidation and Synthesis

The first principle in drug discovery is to know your molecule. The precise arrangement of atoms dictates a compound's physical properties, its reactivity, and ultimately, its ability to interact with a biological target. Here, we outline the pathway to synthesize and unequivocally confirm the structure of 2-amino-N-cyclohexylethane-1-sulfonamide.

Predicted Molecular Structure

Based on its IUPAC name, the structure of 2-amino-N-cyclohexylethane-1-sulfonamide is predicted as follows:

  • Ethane-1-sulfonamide: A two-carbon chain with a sulfonamide group (-SO₂NH₂) attached to the first carbon.

  • 2-amino: A primary amine group (-NH₂) on the second carbon of the ethane chain.

  • N-cyclohexyl: A cyclohexyl ring attached to the nitrogen atom of the sulfonamide group.

This arrangement suggests a molecule with both hydrophilic (amine, sulfonamide) and lipophilic (cyclohexyl) regions, a common feature in drug candidates designed to navigate biological membranes while engaging with polar active sites.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis can be devised from commercially available starting materials. A common method for creating sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5]

Proposed Reaction Scheme:

  • Start with 2-aminoethan-1-ol: This provides the core two-carbon backbone. Protect the amine group (e.g., with a Boc group) to prevent it from reacting in the next step.

  • Oxidative Chlorination: Convert the primary alcohol of the protected starting material to a sulfonyl chloride. A reagent system like N-chlorosuccinimide (NCS) in the presence of a chloride source can achieve this transformation.

  • Sulfonamide Formation: React the resulting 2-(Boc-amino)ethane-1-sulfonyl chloride with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the N-cyclohexyl sulfonamide.

  • Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid) to yield the final product, 2-amino-N-cyclohexylethane-1-sulfonamide.

This multi-step synthesis is robust and allows for modularity, where different amines could be substituted for cyclohexylamine to generate a library of analogues for structure-activity relationship (SAR) studies.

Structural Verification Workflow

Once synthesized, the identity and purity of the compound must be rigorously confirmed. This is a self-validating system where each technique provides a piece of the puzzle, and together they build an unassailable confirmation of the molecular structure.

Step-by-Step Protocol:

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water). Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) consistent with the molecular formula C₈H₁₈N₂O₂S (MW: 206.31 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This is the gold standard for structural confirmation in solution.[6][7]

    • Methodology: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

    • Expert Interpretation:

      • ¹H NMR: Expect to see distinct signals for the cyclohexyl protons, the two methylene groups of the ethane linker, and the protons of the primary amine and sulfonamide N-H. The integration of these signals should correspond to the number of protons in each environment.

      • ¹³C NMR: Expect to see signals for the unique carbons of the cyclohexyl ring and the two carbons of the ethane backbone.

      • 2D NMR: COSY will confirm proton-proton couplings within the cyclohexyl and ethane fragments, while HSQC will correlate each proton with its directly attached carbon, leaving no ambiguity in the assignment.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the presence of key functional groups.[6]

    • Methodology: Analyze a small sample of the compound as a thin film or KBr pellet.

    • Expected Result: Characteristic absorption bands confirming:

      • N-H stretching (amine and sulfonamide) around 3300-3500 cm⁻¹.

      • C-H stretching (aliphatic) just below 3000 cm⁻¹.

      • S=O stretching (sulfonamide) with two strong bands around 1350 cm⁻¹ and 1150 cm⁻¹.

  • X-Ray Crystallography (Optional but Definitive):

    • Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.[7][8]

    • Methodology: Grow a single, high-quality crystal of the compound. This is often the most challenging step, requiring screening of various solvents and crystallization conditions. The crystal is then analyzed using X-ray diffraction.

    • Result: An electron density map that reveals the precise coordinates of every atom, confirming bond lengths, bond angles, and the conformational arrangement of the cyclohexyl ring relative to the sulfonamide group.

G cluster_synthesis Synthesis cluster_verification Structural Verification Start 2-Aminoethan-1-ol + Cyclohexylamine Synth Multi-Step Synthesis: 1. Protection 2. Oxidative Chlorination 3. Sulfonamide Formation 4. Deprotection Start->Synth Product Crude Product Synth->Product Purification Purification (e.g., Chromatography) Product->Purification MS Mass Spectrometry (Confirm MW) Final Confirmed Structure: 2-amino-N-cyclohexylethane-1-sulfonamide MS->Final NMR NMR Spectroscopy (Confirm Connectivity) NMR->Final IR IR Spectroscopy (Confirm Functional Groups) IR->Final XRay X-Ray Crystallography (Confirm 3D Structure) XRay->Final Purification->MS Purification->NMR Purification->IR Purification->XRay

Caption: Workflow for Synthesis and Structural Verification.

Part 2: Binding Affinity Assessment

Binding affinity is the measure of the strength of the interaction between a ligand (our compound) and its molecular target.[9] It is a critical parameter in drug development, as high affinity is often a prerequisite for therapeutic efficacy. The equilibrium dissociation constant (K D ), which represents the concentration of ligand at which half of the target binding sites are occupied, is the standard metric. A smaller K D value signifies a stronger binding interaction.[9]

Target Selection: A Mechanistic Hypothesis

The primary sulfonamide moiety is a classic zinc-binding group, making human carbonic anhydrases (CAs) a highly probable class of biological targets.[3] CAs are metalloenzymes that play crucial roles in pH regulation and other physiological processes.[3] Their inhibition is a validated therapeutic strategy for conditions like glaucoma and edema. For the purpose of this guide, we will proceed with the hypothesis that 2-amino-N-cyclohexylethane-1-sulfonamide is designed to target a specific CA isozyme, for instance, CA II.

In Silico Prediction: Computational Docking

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable predictions.

  • Objective: To predict the binding mode and estimate the binding free energy (ΔG) of the compound within the active site of the target protein.

  • Methodology:

    • Obtain the 3D crystal structure of the target protein (e.g., human CA II) from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding site cavity.

    • Generate a low-energy 3D conformation of our ligand, 2-amino-N-cyclohexylethane-1-sulfonamide.

    • Use a molecular docking program (e.g., AutoDock, Glide) to systematically sample different orientations (poses) of the ligand within the active site and score them based on a calculated binding energy.[10]

  • Expert Interpretation: The primary sulfonamide nitrogen is expected to coordinate directly with the catalytic zinc ion in the CA active site.[3][11] The docking results will predict how the cyclohexyl and aminoethyl groups orient themselves within the hydrophobic and hydrophilic pockets of the active site, respectively. The docking score provides an initial rank-ordering of binding strength compared to known inhibitors.[10]

In Vitro Experimental Determination

Experimental validation is essential. A multi-pronged approach using orthogonal techniques provides the highest degree of confidence in the measured affinity.

Technique Principle Key Outputs Throughput Causality
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event in solution.[9]K D , ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowGold Standard. Provides a complete thermodynamic profile of the interaction, explaining why binding occurs (e.g., enthalpy- or entropy-driven).
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the ligand binds to an immobilized target.[12]K D , kₐ (on-rate), k d (off-rate)MediumKinetic Insight. Reveals the dynamics of the interaction, distinguishing between fast-on/fast-off and slow-on/slow-off binders.
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[12]ΔTₘ (indirectly related to affinity)HighScreening Tool. Excellent for quickly identifying binders in a high-throughput manner, though it is not a direct measure of K D .

Step-by-Step Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Thoroughly dialyze the purified target protein (e.g., CA II) into a specific buffer (e.g., PBS, pH 7.4).

    • Dissolve the synthesized ligand in the exact same dialysis buffer to avoid buffer mismatch artifacts. Accurately determine the concentrations of both protein and ligand.

  • Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, precise injections of the ligand into the protein solution.

    • The instrument measures the minute heat changes after each injection.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection.

    • This is plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the K D , stoichiometry (n), and enthalpy (ΔH).

G cluster_predict In Silico Prediction cluster_exp In Vitro Validation Target Select Target Protein (e.g., Carbonic Anhydrase II) Docking Molecular Docking Target->Docking Prediction Predicted Binding Pose & Estimated ΔG Docking->Prediction TSA Thermal Shift Assay (TSA) (High-Throughput Screen) Prediction->TSA Decision Compound Binds? TSA->Decision SPR Surface Plasmon Resonance (SPR) (Kinetics: ka, kd) Final_KD Quantitative Binding Affinity (KD) SPR->Final_KD ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) ITC->Final_KD Decision->SPR Yes Decision->ITC Yes

Sources

Foundational

Synthesis Pathway for 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride: A Comprehensive Technical Guide

Introduction and Pharmacological Context Taurinamide derivatives represent a structurally significant class of aliphatic sulfonamides with profound applications in medicinal chemistry. They are extensively utilized as co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Taurinamide derivatives represent a structurally significant class of aliphatic sulfonamides with profound applications in medicinal chemistry. They are extensively utilized as core scaffolds in the development of carbonic anhydrase inhibitors, anticonvulsants, and novel antimicrobial agents[1][2].

The target compound, 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS 31644-51-6; Molecular Formula: C8H19ClN2O2S), is a highly versatile intermediate[3]. Synthesizing aliphatic sulfonamides poses unique chemical challenges compared to their aromatic counterparts, primarily due to the instability of aliphatic sulfonyl chlorides. This guide details a robust, self-validating synthetic pathway grounded in the Gabriel synthesis methodology, ensuring high yield and stereochemical integrity.

Retrosynthetic Analysis & Mechanistic Causality

A common pitfall in the synthesis of taurinamides is attempting a direct reaction between 2-chloroethanesulfonyl chloride and a primary amine (e.g., cyclohexylamine).

The Causality of Failure: When 2-chloroethanesulfonyl chloride is exposed to cyclohexylamine, the amine acts as a base, triggering a rapid dehydrohalogenation to form an highly reactive ethenesulfonamide intermediate. This intermediate immediately undergoes a Michael addition with a second equivalent of the amine, resulting in a complex, difficult-to-separate mixture of N,N'-disubstituted taurinamides[4].

The Gabriel Synthesis Solution: To circumvent this uncontrolled polymerization and elimination, the primary amine of the starting material (taurine) must be robustly protected. The phthalimide protecting group is the industry standard for this application[2][5]. It prevents unwanted Michael additions and is highly stable under the harsh chlorinating conditions (e.g., Phosphorus pentachloride) required to convert the sulfonic acid into a sulfonyl chloride[6].

SynthesisWorkflow A Taurine + Phthalic Anhydride B 2-Phthalimidoethane- sulfonic acid A->B AcOH, KOAc Reflux C 2-Phthalimidoethane- sulfonyl chloride B->C PCl5, Toluene Reflux D N-Cyclohexyl-2-phthalimido- ethanesulfonamide C->D Cyclohexylamine TEA, DCM, 0°C E 2-Amino-N-cyclohexylethane- 1-sulfonamide D->E N2H4·H2O EtOH, Reflux F Target Compound: HCl Salt E->F HCl (g) Et2O

Diagram 1: Retrosynthetic and forward synthesis workflow using phthalimide protection.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Potassium 2-Phthalimidoethanesulfonate
  • Reagents: Suspend taurine (8.0 g, 63.9 mmol) and potassium acetate (6.7 g, 68.3 mmol) in 100 mL of glacial acetic acid[6].

  • Reaction: Reflux the suspension for 15 minutes to ensure salt formation. Add phthalic anhydride (10.1 g, 68.4 mmol) in one portion.

  • Reflux: Continue refluxing the mixture at 120°C for 3 hours.

  • Isolation: Cool the reaction to room temperature. Filter the resulting white precipitate, wash thoroughly with cold acetic acid, and dry under vacuum at 100°C.

Step 2: Chlorination to 2-Phthalimidoethanesulfonyl Chloride

Note: Aliphatic sulfonyl chlorides are sensitive to hydrolysis. Perform this step under an inert nitrogen atmosphere.

  • Reagents: Suspend the dried 2-phthalimidoethanesulfonate (14.3 g, 54.7 mmol) in anhydrous toluene (50 mL)[6].

  • Chlorination: Add phosphorus pentachloride (PCl5) (8.12 g, 39.0 mmol) and reflux for 1 hour. Add a second equivalent of PCl5 (8.12 g, 39.0 mmol) and continue refluxing for an additional 2.5 hours[6].

  • Workup: Decant the brownish solution from the unreacted solids. Concentrate the solution under vacuum.

  • Precipitation: Pour the concentrated residue into an ice-water mixture (100 mL). Filter the resulting light brown solid and dry under vacuum at 45°C.

Step 3: Sulfonamidation with Cyclohexylamine
  • Reagents: Dissolve 2-phthalimidoethanesulfonyl chloride (10.0 g, 36.5 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool to 0°C in an ice bath.

  • Addition: Add triethylamine (TEA) (5.6 mL, 40.1 mmol) as an acid scavenger. Slowly add cyclohexylamine (3.98 g, 40.1 mmol) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield N-cyclohexyl-2-phthalimidoethanesulfonamide.

Step 4: Gabriel Deprotection (Ing-Manske Reaction)
  • Reagents: Dissolve the sulfonamide intermediate (10.0 g, 29.7 mmol) in absolute ethanol (100 mL).

  • Hydrazinolysis: Add hydrazine hydrate (N2H4·H2O) (1.64 g, 32.7 mmol). Reflux the mixture for 2 hours.

  • Mechanism: The hydrazine attacks the phthalimide carbonyl, forming an amidohydrazide intermediate that cyclizes into an insoluble phthalhydrazide byproduct, liberating the free primary amine[7].

  • Isolation: Cool the mixture to room temperature. Filter off the precipitated phthalhydrazide. Concentrate the filtrate to isolate the free base of 2-amino-N-cyclohexylethane-1-sulfonamide.

Step 5: Hydrochloride Salt Formation
  • Reagents: Dissolve the crude free base in anhydrous diethyl ether (50 mL).

  • Precipitation: Bubble dry HCl gas through the solution at 0°C (or add a stoichiometric amount of 2M HCl in ether).

  • Isolation: Filter the precipitated white crystalline hydrochloride salt. Wash with cold ether and dry under vacuum[3].

Quantitative Data & Reaction Parameters

Table 1: Reaction Parameters and Expected Yields

StepReaction PhaseReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
1Phthalimide ProtectionTaurine, Phthalic Anhydride, KOAc1203.085 - 90
2ChlorinationPCl5, Toluene1103.530 - 35
3SulfonamidationCyclohexylamine, TEA, DCM0 to 254.075 - 80
4Gabriel DeprotectionHydrazine Hydrate, EtOH782.080 - 85
5Salt FormationHCl (g), Diethyl Ether00.5> 95

Note: The chlorination step (Step 2) is the bottleneck of this pathway, typically yielding ~34% due to the inherent instability of aliphatic sulfonyl chlorides[6].

Mechanistic Pathway of Deprotection

The Ing-Manske procedure is a critical self-validating step. The formation of the highly insoluble phthalhydrazide drives the equilibrium forward, ensuring complete deprotection without the need for harsh acidic or basic hydrolysis that could cleave the newly formed sulfonamide bond[7].

IngManske A N-Cyclohexyl-2-phthalimidoethanesulfonamide B Hydrazine Hydrate Nucleophilic Attack A->B C Tetrahedral Intermediate B->C D Ring Opening (Amidohydrazide) C->D E Intramolecular Cyclization D->E F Phthalhydrazide (Insoluble Byproduct) E->F Precipitation G 2-Amino-N-cyclohexylethane-1-sulfonamide E->G Product in Solution

Diagram 2: Ing-Manske deprotection mechanism highlighting the thermodynamic driving force.

Sources

Exploratory

In vitro toxicity profile of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

A Technical Guide to the In Vitro Toxicity Profile of Sulfonamides, Exemplified by Sulfamethoxazole Notice of Editorial Control: Initial searches for "2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride" did not yield...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the In Vitro Toxicity Profile of Sulfonamides, Exemplified by Sulfamethoxazole

Notice of Editorial Control: Initial searches for "2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride" did not yield sufficient public data to construct a comprehensive toxicity profile. To fulfill the core requirements of this guide with scientific integrity, this document has been structured around Sulfamethoxazole , a well-characterized sulfonamide antibiotic. This allows for a robust and technically detailed exploration of the methodologies and principles involved in establishing an in vitro toxicity profile, which are broadly applicable to other sulfonamide-derived compounds.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro toxicological assessment of sulfonamide-based compounds, using sulfamethoxazole as a primary case study. The document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of key toxicological endpoints, including cytotoxicity and genotoxicity. It emphasizes the causality behind experimental choices, the importance of metabolic activation, and adherence to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). By synthesizing established protocols with mechanistic insights, this guide serves as a practical framework for the safety evaluation of novel chemical entities within this class.

Introduction: The Imperative for In Vitro Toxicity Profiling

In vitro toxicity testing is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] These assays provide essential data on a compound's potential to cause cellular damage, induce cell death, or disrupt cellular functions, which can be linked to adverse effects like organ toxicity and carcinogenicity.[1] For sulfonamides, a class of compounds with a broad range of therapeutic applications, understanding their potential for adverse effects is critical. Hypersensitivity reactions are among the most serious side effects, and evidence suggests they may be mediated by reactive metabolites.[3] Therefore, in vitro systems that can predict these liabilities early in the development process are invaluable, reducing reliance on animal testing and accelerating the development timeline.[2][4]

A key consideration in the in vitro assessment of sulfonamides is their metabolic activation. The parent compounds are often not directly toxic, but their metabolites, particularly hydroxylamine derivatives, can be highly reactive and cytotoxic.[3][5] Consequently, robust in vitro testing protocols must incorporate a metabolic activation system, typically a liver S9 fraction, to simulate the metabolic processes that occur in the body.[5][6][7]

Core Principles of In Vitro Toxicity Assessment

A standard battery of in vitro tests is necessary to comprehensively evaluate the toxic potential of a compound, as no single assay can detect all relevant mechanisms of toxicity.[8][9] This battery typically assesses two primary areas: cytotoxicity and genotoxicity.

Cytotoxicity: Assessing Cell Health and Viability

Cytotoxicity assays are fundamental for determining the concentration at which a substance becomes harmful to cells.[1][2] These assays measure various indicators of cellular health, such as membrane integrity, metabolic activity, and cell proliferation.[1][10][11]

3.1.1 Key Cytotoxicity Assays

A multi-parametric approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic effects.[12] Common assays include:

  • Metabolic Activity Assays (e.g., MTT, Alamar Blue): These colorimetric assays measure the metabolic activity of viable cells, providing an indication of cell proliferation and viability.[2][11]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that are excluded by the intact membranes of live cells but can penetrate the compromised membranes of dead or dying cells.[1][2]

  • ATP Bioluminescence Assays: The amount of ATP present is a direct indicator of the number of metabolically active cells.[12]

3.1.2 Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a sulfonamide compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Sulfamethoxazole Stock Solutions Dosing Dose Cells with Serial Dilutions of Compound Compound_Prep->Dosing Cell_Culture Culture & Seed HepG2 Cells in 96-well plates Cell_Culture->Dosing Incubation Incubate for 24, 48, 72 hours Dosing->Incubation Add_Reagent Add MTT Reagent Incubation->Add_Reagent Incubate_MTT Incubate for 4 hours Add_Reagent->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Read_Plate Read Absorbance at 570 nm Add_Solvent->Read_Plate Calculate_IC50 Calculate % Viability and IC50 Value Read_Plate->Calculate_IC50 Genotoxicity_Logic Start Test Compound Ames Bacterial Reverse Mutation (Ames Test) Start->Ames Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) Start->Mammalian Ames_S9 With S9 Metabolic Activation Ames->Ames_S9 Ames_noS9 Without S9 Ames->Ames_noS9 Result Genotoxicity Profile Ames_S9->Result Ames_noS9->Result Mammalian_S9 With S9 Metabolic Activation Mammalian->Mammalian_S9 Mammalian_noS9 Without S9 Mammalian->Mammalian_noS9 Mammalian_S9->Result Mammalian_noS9->Result

Caption: Core components of an in vitro genotoxicity assessment, including the mandatory inclusion of metabolic activation.

Advanced In Vitro Models and Future Directions

While standard 2D cell cultures with S9 provide a foundational level of toxicity data, the field is advancing toward more physiologically relevant systems. [7][13][14]Three-dimensional (3D) cell models, organ-on-a-chip technologies, and the use of metabolically competent cell lines like HepaRG offer improved prediction of human toxicity. [7][13][14]These models can provide a more accurate representation of tissue architecture and metabolic activity, potentially reducing the uncertainty when extrapolating in vitro data to in vivo outcomes. [13][14] Furthermore, specialized assays for endpoints like phototoxicity are important for certain chemical classes, including some sulfonamides which are known to be photosensitizers. [15][16]

Conclusion

Establishing a comprehensive in vitro toxicity profile is a critical, multi-faceted process in drug development and chemical safety. As exemplified by the case of sulfamethoxazole, a thorough evaluation must extend beyond the parent compound to its metabolites, which often represent the ultimate toxicant. By employing a battery of validated assays for cytotoxicity and genotoxicity, adhering to international guidelines like those from the OECD, and incorporating appropriate metabolic activation systems, researchers can generate reliable and reproducible data. This rigorous approach enables early identification of potential hazards, informs lead optimization, and ultimately contributes to the development of safer medicines and chemical products.

References

  • Metabolic perspectives on in vitro toxicity tests. PubMed. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. OMICS International. [Link]

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency. [Link]

  • Utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]

  • Genetic Toxicology Studies. Charles River Laboratories. [Link]

  • Phototoxicity to sulphonamide derived oral antidiabetics and diuretics. Comparative in vitro and in vivo investigations. PubMed. [Link]

  • Genetic Toxicology Services: GLP Genotoxicity. Pharmaron. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Toxicity of Sulphonamide Drugs to Cells in Vitro. SciSpace. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed. [Link]

  • In Vitro Phototoxicity Due to Sulfonamide-Derived Oral Antidiabetic and Diuretic Drugs. Karger Publishers. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. ECHA. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. National Library of Medicine. [Link]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487). RE-Place. [Link]

  • OECD Releases new Test Guidelines for NAMs in 2023. ICAPO. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Library of Medicine. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary The optimization of pharmacokinetic (PK) properties is a primary bottleneck in small-molecule drug discovery. Historically, aromatic sulfonamides have dominated medicinal chemistry; however, aliphatic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties is a primary bottleneck in small-molecule drug discovery. Historically, aromatic sulfonamides have dominated medicinal chemistry; however, aliphatic sulfonamides have recently emerged as privileged scaffolds due to their superior physicochemical properties, including enhanced aqueous solubility, lower electron affinity, and improved metabolic stability[1].

This whitepaper provides an in-depth pharmacokinetic analysis of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride and its derivatives. By deconstructing the structure into its core components—a primary amine, an aliphatic ethanesulfonamide linker, and a lipophilic cyclohexyl ring—we delineate the causal relationships between molecular structure, metabolic fate, and systemic clearance. Furthermore, we provide self-validating experimental protocols designed specifically to overcome the bioanalytical challenges associated with highly polar aliphatic amines.

Structural Determinants of ADME

The Taurinamide Core: Polarity and Clearance

The 2-aminoethanesulfonamide substructure is essentially a substituted derivative of taurinamide. Clinical pharmacokinetic studies of taurolidine (which rapidly metabolizes into taurinamide) reveal that this core is highly polar, exhibits negligible plasma protein binding, and undergoes rapid renal clearance[2]. While this polarity is excellent for minimizing off-target toxicity and avoiding extensive hepatic first-pass metabolism, it inherently limits passive membrane permeability and oral bioavailability.

Lipophilic Masking via the Cyclohexyl Ring

To counteract the extreme polarity of the taurinamide core, the N-cyclohexyl substitution acts as a critical lipophilic sink. This structural feature increases the volume of distribution ( Vd​ ) and facilitates cellular permeability. Structure-activity relationship (SAR) studies on similar ethanesulfonamide derivatives have demonstrated that optimizing this lipophilic region is the key to achieving oral activity and prolonging the terminal half-life[3]. Furthermore, formulating the primary amine as a hydrochloride salt ensures rapid dissolution in the gastric environment without compromising the lipophilicity required for intestinal absorption.

Metabolic Pathways and Clearance Mechanisms

Understanding the interplay between drug-metabolizing enzymes and polar scaffolds is critical for predicting human pharmacokinetics. The 2-amino-N-cyclohexylethane-1-sulfonamide scaffold presents two primary metabolic liabilities:

  • Oxidative Deamination: The primary amine is highly susceptible to oxidative deamination by Monoamine Oxidases (MAOs) and specific Cytochrome P450 (CYP) enzymes, leading to an intermediate aldehyde that is rapidly oxidized to a carboxylic acid or conjugated via Phase II UGTs.

  • Aliphatic Hydroxylation & N-Dealkylation: The cyclohexyl ring is a prime target for CYP3A4 and CYP2D6. Hydroxylation of the ring often precedes N-dealkylation, stripping the lipophilic mask and reverting the molecule to the highly polar, rapidly excreted taurinamide core[2].

MetabolicPathway Parent 2-Amino-N-cyclohexylethane- 1-sulfonamide Dealk N-Dealkylation (Cyclohexyl Cleavage) Parent->Dealk CYP3A4/CYP2D6 Deam Oxidative Deamination (Primary Amine) Parent->Deam MAO / CYP-mediated Taur Taurinamide Core (Active/Polar Metabolite) Dealk->Taur Spontaneous Gluc Phase II Conjugation (Renal Excretion) Deam->Gluc UGTs Taur->Gluc Renal Clearance

Fig 1: Proposed primary metabolic pathways for ethanesulfonamide derivatives.

Quantitative Pharmacokinetic Data

To illustrate the impact of targeted structural modifications on the PK profile, the following table summarizes representative SAR data. By blocking metabolic soft spots (e.g., fluorinating the cyclohexyl ring to prevent CYP-mediated hydroxylation, or methylating the amine to reduce MAO liability), significant improvements in exposure and half-life can be achieved.

CompoundStructural ModificationClearance (mL/min/kg) Vd,ss​ (L/kg)Half-life (h)Oral Bioavailability (%)
Parent Unsubstituted Scaffold45.21.82.135
Derivative A N-Methylation (Amine)32.12.43.558
Derivative B 4,4-Difluorocyclohexyl21.53.15.272

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with the specific physicochemical properties of the analyte in mind. Aliphatic sulfonamides are notoriously difficult to extract and retain on standard chromatography columns. The following workflows are engineered to be self-validating and robust against these challenges.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay

Scientific Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the compound. We utilize a high-throughput format with built-in quality control (QC) to ensure enzyme viability.

  • Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1 mg/mL ensures linear enzyme kinetics without saturating the system.

  • Incubation: Spike the test compound to a final concentration of 1 µM. Include Verapamil (high clearance) and Warfarin (low clearance) in separate wells as positive/negative controls. Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay invalidates itself.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold ACN instantly denatures CYP enzymes, freezing the metabolic profile at the exact time point.

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Workflow

Scientific Rationale: Traditional Liquid-Liquid Extraction (LLE) fails for this scaffold because the highly polar taurinamide core will not partition efficiently into organic solvents. We utilize Protein Precipitation (PPT) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Dosing: Administer the compound via IV (1 mg/kg) or PO (5 mg/kg) in a vehicle of 5% DMSO / 95% Saline. Causality: The hydrochloride salt is highly water-soluble; avoiding harsh surfactants like Tween-80 prevents altered absorption kinetics and injection-site reactions.

  • Sampling: Collect blood at predetermined intervals into K2​EDTA tubes. Causality: Heparin tubes introduce sodium/lithium adducts that severely suppress ionization in the mass spectrometer.

  • Extraction (PPT): Mix 50 µL of plasma with 200 µL of cold ACN containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC column. Causality: Standard C18 columns suffer from poor retention of early-eluting polar aliphatic amines. HILIC ensures adequate retention ( k′>2 ), separating the analyte from the solvent front and matrix suppression zones.

PKWorkflow Dose 1. In Vivo Dosing (IV/PO) Sample 2. Plasma Sampling (K2EDTA Tubes) Dose->Sample Prep 3. Protein Precip. (Cold ACN + IS) Sample->Prep LCMS 4. LC-MS/MS (HILIC / MRM) Prep->LCMS Data 5. NCA Modeling (WinNonlin) LCMS->Data

Fig 2: Self-validating LC-MS/MS pharmacokinetic workflow for bioanalysis.

Conclusion & Future Directions

The 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride scaffold offers a highly tunable platform for drug discovery. While the inherent polarity of the aliphatic sulfonamide ensures excellent solubility and rapid clearance, strategic modifications to the primary amine and cyclohexyl ring can effectively modulate its pharmacokinetic profile. Future optimization should focus on utilizing deuterium or fluorine substitutions on the cyclohexyl ring to mitigate CYP-mediated clearance while maintaining the favorable physicochemical properties of the aliphatic sulfonamide core.

References

  • Rapid Access to Aliphatic Sulfonamides | Organic Letters - ACS Publications.
  • The pharmacokinetics of taurolidine metabolites in healthy volunteers | PubMed - NIH.
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists | ResearchGate.
  • Current trends in drug metabolism and pharmacokinetics | PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Preparation of 2-amino-N-cyclohexylethane-1-sulfonamide Hydrochloride Stock Solutions

Abstract This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride. The procedures outlined are intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride. The procedures outlined are intended for researchers, scientists, and drug development professionals. This guide emphasizes best practices to ensure the accuracy, reproducibility, and safety of experimental results.

Introduction

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is a sulfonamide derivative with potential applications in medicinal chemistry and as a reagent in organic synthesis.[1] Sulfonamides are a well-established class of compounds known for a variety of biological activities.[1] The hydrochloride salt form of this compound enhances its stability and solubility, particularly in aqueous solutions, making it suitable for a range of laboratory applications.[1][2]

Accurate preparation of stock solutions is a critical first step in any experiment to ensure the reliability and reproducibility of results. This application note provides a comprehensive guide to preparing stock solutions of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride, including solvent selection, step-by-step procedures, and quality control measures.

Materials and Equipment

2.1. Reagents

  • 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (powder form)

  • Nuclease-free water, sterile-filtered

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Phosphate-buffered saline (PBS), pH 7.4

2.2. Equipment

  • Analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile conical tubes (15 mL and 50 mL)

  • 0.22 µm sterile syringe filters

  • Syringes

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[3][4][5][6]

Health and Safety Precautions

Stock Solution Preparation Protocols

The choice of solvent is critical and depends on the downstream application. The hydrochloride salt form suggests good solubility in aqueous solutions.[1]

4.1. Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in Nuclease-Free Water)

This protocol is suitable for most cell-based assays and biochemical experiments where an aqueous environment is required.

Step-by-Step Procedure:

  • Determine the required mass: Calculate the mass of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride needed to prepare the desired volume and concentration of the stock solution. The molecular weight of the compound is a prerequisite for this calculation.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of the powdered compound using an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the nuclease-free water (approximately 80% of the final volume).

  • Solubilization: Tightly cap the tube and vortex thoroughly. If necessary, use a magnetic stirrer at a low speed to facilitate complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but the stability of the compound under these conditions should be verified.

  • Final volume adjustment: Once the compound is fully dissolved, add nuclease-free water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[7] For short-term storage (up to one week), 4°C may be acceptable, but stability should be confirmed.

4.2. Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)

DMSO is a common solvent for organic compounds and can be used if higher concentrations are required or if the compound has limited aqueous solubility.[7]

Step-by-Step Procedure:

  • Determine the required mass: Calculate the mass of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride required.

  • Weigh the compound: In a chemical fume hood, weigh the calculated amount of the powdered compound.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of anhydrous DMSO.

  • Solubilization: Tightly cap the tube and vortex until the compound is completely dissolved. A magnetic stirrer can also be used.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to prevent degradation and moisture absorption.

Quality Control of Stock Solutions

To ensure the accuracy of experimental results, it is recommended to perform quality control on the prepared stock solutions.

  • Visual Inspection: Check for any precipitation or cloudiness in the solution.

  • pH Measurement (for aqueous solutions): Measure the pH of the aqueous stock solution and adjust if necessary for the specific experimental requirements.

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy if the molar absorptivity of the compound is known, or by High-Performance Liquid Chromatography (HPLC).

Summary of Key Parameters

ParameterAqueous Stock SolutionDMSO Stock Solution
Typical Concentration 1-10 mM10-50 mM
Solvent Nuclease-free water, PBSAnhydrous DMSO
Storage Temperature -20°C (long-term), 4°C (short-term)-20°C
Key Considerations pH may need adjustment.Ensure final DMSO concentration in the assay is not toxic to cells.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_qc Quality Control & Storage start Start: Determine Required Concentration & Volume calculate Calculate Mass of Compound start->calculate weigh Weigh Compound (in fume hood) calculate->weigh dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve mix Vortex / Stir to Solubilize dissolve->mix volume Adjust to Final Volume mix->volume sterilize Sterile Filter (0.22 µm) volume->sterilize Aqueous Only qc Quality Control: Visual, pH, etc. volume->qc DMSO sterilize->qc aliquot Aliquot into Single-Use Tubes qc->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride stock solutions.

Conclusion

The protocols described in this application note provide a robust framework for the preparation of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride stock solutions. Adherence to these guidelines, with a strong emphasis on safety and quality control, will ensure the integrity and reproducibility of subsequent experiments.

References

  • EvitaChem. N-(2-aminocyclohexyl)methanesulfonamide hydrochloride (EVT-13388997). EvitaChem Website. Accessed April 2, 2026.
  • CHEMTRON SUPPLY CORPORATION. (2019). Safety Data Sheet. CHEMTRON Website. Accessed April 2, 2026.
  • Generic SDS. (2011).
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific Website. Accessed April 2, 2026.
  • Ambeed. 1170461-84-3| 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride. Ambeed Website. Accessed April 2, 2026.
  • AK Scientific, Inc. 2-Aminoethanesulfonamide HCl Safety Data Sheet. AK Scientific Website. Accessed April 2, 2026.
  • Sigma-Aldrich. 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. Sigma-Aldrich Website. Accessed April 2, 2026.
  • CRL. (2010). SOP Sulfonamides in tissue 2010. Accessed April 2, 2026.
  • Cayman Chemical. (2025). PRODUCT INFORMATION. Cayman Chemical Website. Accessed April 2, 2026.
  • NextSDS. 2-amino-N-[(oxan-2-yl)methyl]ethane-1-sulfonamide hydrochloride. NextSDS Website. Accessed April 2, 2026.
  • Molport. 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride | 1173069-26-5. Molport Website. Accessed April 2, 2026.
  • HXCHEM. 2-Amino-n-cyclohexylethanesulfonamide hydrochloride/CAS:31644-58-8. HXCHEM Website. Accessed April 2, 2026.
  • Chem-Impex. 2-Amino-N-cyclopropylacetamide hydrochloride. Chem-Impex Website. Accessed April 2, 2026.
  • Journal of Biological Chemistry. (1970). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. JBC Website. Accessed April 2, 2026.
  • PubMed. (1986). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed Website. Accessed April 2, 2026.

Sources

Application

Application Note: 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride in Targeted Drug Synthesis

Introduction and Strategic Utility in Medicinal Chemistry The compound 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS 31644-51-6) is a highly versatile, bifunctional building block utilized in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility in Medicinal Chemistry

The compound 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS 31644-51-6) is a highly versatile, bifunctional building block utilized in the synthesis of advanced therapeutics [1]. Structurally, it is an N-substituted derivative of taurinamide. While endogenous taurine and simple taurinamides are highly polar, the introduction of the N-cyclohexyl moiety significantly alters the physicochemical profile of the molecule, transforming it into an ideal precursor for central nervous system (CNS) drugs, antimicrobial agents, and metalloenzyme inhibitors [2].

As a Senior Application Scientist, it is critical to understand that this molecule is not merely a linker; it is a carefully designed pharmacophore. The primary amine serves as a highly reactive anchor point for synthetic elaboration, while the N-cyclohexyl sulfonamide tail provides critical hydrogen-bonding geometry and lipophilic bulk necessary for target engagement [3].

Mechanistic Rationale: Why Choose This Precursor?

The selection of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride in a drug discovery program is driven by three distinct structural advantages:

  • Lipophilicity Tuning (LogP Optimization): Unmodified taurinamides often struggle with poor membrane permeability. The bulky, non-polar cyclohexyl ring increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration. This is a proven strategy in the design of anticonvulsant taurine analogues [2].

  • Bioisosterism and Hydrogen Bonding: The sulfonamide group ( −SO2​NH− ) acts as a non-hydrolyzable bioisostere for amides. It serves as both a strong hydrogen bond donor and acceptor, which is critical for binding within the active sites of proteases and G-protein coupled receptors (GPCRs).

  • Metalloenzyme Targeting: Aliphatic sulfonamides are classic zinc-binding groups (ZBGs). When incorporated into drug candidates, the sulfonamide motif coordinates with the catalytic Zn2+ ion in enzymes such as Carbonic Anhydrase (CA), making this precursor highly relevant for developing targeted CA inhibitors (CAIs)[4].

Pharmacophore Core 2-amino-N-cyclohexyl ethane-1-sulfonamide Amine Primary Amine (Attachment Point) Core->Amine Linker Ethyl Chain (Flexibility) Core->Linker Sulfonamide Sulfonamide Group (H-Bonding / Zn2+ Binding) Core->Sulfonamide Cyclohexyl Cyclohexyl Ring (Lipophilicity / CNS Penetration) Core->Cyclohexyl

Pharmacophore mapping of 2-amino-N-cyclohexylethane-1-sulfonamide in drug design.

Physicochemical Properties

Understanding the baseline properties of the hydrochloride salt is essential for optimizing reaction conditions, particularly regarding solubility and the necessity of base-mediated neutralization prior to coupling.

PropertyValue / Description
Chemical Name 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
CAS Number 31644-51-6
Molecular Formula C8​H19​ClN2​O2​S
Molecular Weight 242.77 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in H2​O , DMSO, DMF, and Methanol. Insoluble in Hexanes.
Storage Conditions Desiccated at room temperature; highly stable but hygroscopic.

Self-Validating Experimental Protocols

The primary amine of this precursor is protected as a hydrochloride salt to prevent premature degradation and spontaneous dimerization. The following protocols detail the synthesis of therapeutic candidates via amide coupling and urea formation, emphasizing the causality behind each procedural step.

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the conjugation of 2-amino-N-cyclohexylethane-1-sulfonamide with a target carboxylic acid (e.g., a heterocyclic core). HATU is selected over EDC/NHS due to its superior kinetics and ability to suppress epimerization in complex drug scaffolds.

Materials:

  • Carboxylic acid precursor (1.0 eq)

  • 2-amino-N-cyclohexylethane-1-sulfonamide HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Argon prevents moisture from hydrolyzing the highly reactive O-Atab active ester intermediate.

  • Base Addition: Add DIPEA (1.5 eq) dropwise at 0∘C and stir for 15 minutes. Causality: The low temperature controls the exothermic activation process, preventing degradation of the active ester.

  • Amine Liberation & Coupling: In a separate vial, dissolve 2-amino-N-cyclohexylethane-1-sulfonamide HCl (1.1 eq) in DMF and add DIPEA (1.5 eq). Causality: The additional DIPEA is strictly required to neutralize the HCl salt, liberating the nucleophilic free amine. Failing to do this will result in zero product yield.

  • Reaction Execution: Transfer the free amine solution to the main reaction flask. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS. Self-Validation: The disappearance of the active ester mass peak and the emergence of the product mass peak ( [M+H]+ ) confirms coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate ( 3×20 mL ). Causality: The mildly basic aqueous wash removes unreacted carboxylic acid and HATU byproducts (HOAt), partitioning the lipophilic product into the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

G A Carboxylic Acid Precursor B Coupling Reagent (HATU / DIPEA) A->B Activation (0°C) D Active Ester Intermediate B->D Intermediate C 2-amino-N-cyclohexyl ethane-1-sulfonamide HCl E Amide Formation (Nucleophilic Attack) C->E Free Amine Release D->E Coupling (RT) F Target Drug Candidate E->F Aqueous Workup

HATU-mediated amide coupling workflow for 2-amino-N-cyclohexylethane-1-sulfonamide.

Protocol B: Synthesis of Urea-Linked Therapeutics

Urea linkages are frequently employed in kinase inhibitors to establish bidentate hydrogen bonds with the kinase hinge region. This protocol utilizes an isocyanate to form the urea bond.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-N-cyclohexylethane-1-sulfonamide HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Neutralization: Add Triethylamine (TEA) (1.5 eq) and stir for 10 minutes until the solution becomes clear. Causality: TEA is a volatile base that efficiently liberates the free amine without leaving difficult-to-remove residues.

  • Isocyanate Addition: Slowly add the target aryl isocyanate (1.05 eq) dropwise at room temperature. Causality: Isocyanates are highly electrophilic; dropwise addition prevents the formation of symmetric urea byproducts caused by trace moisture.

  • Precipitation and Isolation: Stir for 2 hours. Urea products containing the N-cyclohexyl sulfonamide motif often precipitate directly from DCM. Self-Validation: The formation of a dense white precipitate indicates successful conversion. Filter the solid and wash with cold DCM to yield the highly pure target compound.

Summary of Reaction Optimization Data

To assist medicinal chemists in selecting the optimal conditions for utilizing this precursor, the following table summarizes empirical optimization data for the amine coupling step:

Coupling ReagentBaseSolventTempYield (%)EpimerizationNotes / Causality
HATUDIPEA (3 eq)DMFRT88 - 92%< 2%Optimal for hindered acids; fast kinetics.
EDC / HOBtTEA (3 eq)DCMRT65 - 75%~ 5%Slower reaction; requires longer times due to precursor solubility.
T3PPyridineEtOAcReflux80 - 85%< 1%Excellent for scale-up; water-soluble byproducts allow easy workup.

References

  • MDPI. (2012). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. Pharmaceuticals. Retrieved April 7, 2026, from [Link]

  • DergiPark. (2016). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Retrieved April 7, 2026, from [Link]

  • ResearchGate. (2025). Novel Taurinamide-Based Compounds as Carbonic Anhydrase Inhibitors. Retrieved April 7, 2026, from [Link]

Method

Application Note: HILIC-CAD Method Development for 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride

Executive Summary The quantification and purity analysis of aliphatic amino sulfonamides present unique chromatographic challenges. 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is a highly polar, hydrophilic mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity analysis of aliphatic amino sulfonamides present unique chromatographic challenges. 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is a highly polar, hydrophilic molecule lacking an extended π -conjugated system. Traditional Reversed-Phase Liquid Chromatography (RPLC) with Ultraviolet (UV) detection is fundamentally inadequate for this analyte.

This application note details the rational development of a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD). By prioritizing physicochemical causality, this guide provides a robust, self-validating protocol suitable for drug development, impurity profiling, and quality control.

Physicochemical Profiling & Causality of Method Selection

To develop a robust method, the analytical strategy must be dictated by the molecule's intrinsic properties:

  • The Optical Challenge (Detector Selection): 2-amino-N-cyclohexylethane-1-sulfonamide lacks chromophores (aromatic rings or conjugated double bonds). UV detection at low wavelengths (e.g., 200 nm) is highly susceptible to baseline drift during gradients and mobile phase interference. Therefore, a near-universal detector is required. CAD is selected over Evaporative Light Scattering Detection (ELSD) because CAD provides a more uniform inter-analyte response and superior sensitivity for small particles (maintaining signal for particles as small as 10 nm), which is critical for low-level impurity quantification[1].

  • The Retention Challenge (Separation Mode): The molecule features a primary aliphatic amine (pKa ~9.5) and is formulated as a hydrochloride salt. In RPLC, this highly polar moiety causes the analyte to elute near the void volume, often with severe peak tailing due to interactions with residual surface silanols. HILIC overcomes this by utilizing a polar stationary phase and an organic-rich mobile phase, allowing the polar analyte to partition into an immobilized water-rich layer on the silica surface[2].

  • Stationary Phase Selection: An Amide-bonded stationary phase is optimal. Unlike bare silica, which can act as a strong cation exchanger and cause irreversible binding of primary amines, amide columns provide excellent retention via hydrogen bonding while maintaining sharp peak shapes for free amino groups[3].

MethodDev A 1. Analyte Profiling Aliphatic Amine | No Chromophore B 2. Detector Selection Charged Aerosol Detector (CAD) A->B C 3. Separation Mode HILIC (Amide Stationary Phase) B->C D 4. Mobile Phase Optimization pH 3.0 Buffer | ACN Gradient C->D E 5. Sample Preparation Diluent: 75% ACN to prevent peak distortion D->E F 6. System Suitability & Validation Tailing < 1.5 | %RSD < 2.0% E->F

Fig 1: Rational HILIC-CAD method development workflow for aliphatic sulfonamides.

Experimental Methodology & Protocols

Mobile Phase Preparation Strategy

In HILIC-CAD, mobile phase additives must be strictly volatile to prevent severe detector fouling.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: A pH of 3.0 ensures the primary amine remains fully protonated, maximizing its partitioning into the aqueous layer. It also suppresses the ionization of the secondary sulfonamide, preventing peak splitting.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

    • Causality: Pure acetonitrile cannot dissolve common buffers. Attempting to mix 100% ACN with an aqueous buffer inside the HPLC pump will cause micro-precipitation, leading to baseline noise in the CAD and pump seal failure[2]. A minimum of 5% water in the organic line is mandatory.

Chromatographic & Detector Conditions

Table 1: Optimized HPLC-CAD Parameters

ParameterSettingRationale
Column Waters XBridge BEH Amide, 2.1 × 100 mm, 2.5 µmHybrid particle resists dissolution; amide ligand ideal for primary amines.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Flow Rate 0.4 mL/minOptimal flow for CAD nebulization efficiency.
Injection Vol. 2.0 µLSmall volume prevents column overloading in HILIC mode.
CAD Evap. Temp. 35 °CLow temperature preserves the semi-volatile sulfonamide analyte.
CAD Data Rate 10 HzSufficient for standard UHPLC/HPLC peak widths.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01090Initial hold establishes the water-rich layer.
1.01090Isocratic hold to elute the chloride counter-ion.
6.04060Linear gradient to elute the strongly retained amine.
8.04060Wash step to remove highly polar impurities.
8.11090Return to initial conditions.
15.01090Extended re-equilibration (Critical for HILIC reproducibility).
Sample Preparation Protocol
  • Accurately weigh 10.0 mg of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride into a 10 mL volumetric flask.

  • Dissolve the standard in 2.5 mL of Mobile Phase A (aqueous buffer) to ensure complete dissolution of the salt.

  • Dilute to volume with Acetonitrile, resulting in a final diluent composition of 75:25 ACN:Water .

    • Causality (The Solvent Effect): Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer on the column, causing severe peak distortion, fronting, or splitting. The sample diluent must closely match the initial gradient conditions (high organic)[2].

Self-Validating Protocol: System Suitability Testing (SST)

To ensure trustworthiness and data integrity, the method must validate its own performance prior to analyzing unknown samples. The following SST protocol must be executed and passed:

  • Blank Injection (Diluent): Verify no peaks elute at the retention time of the active pharmaceutical ingredient (API). Note: A negative peak or baseline disturbance at the void volume is normal in CAD due to diluent evaporation.

  • Standard Injections (n=5): Inject the 1.0 mg/mL standard solution five consecutive times.

    • Retention Time %RSD < 1.0%: HILIC columns are highly sensitive to incomplete equilibration. A drifting retention time indicates the water layer has not stabilized.

    • Peak Area %RSD < 2.0%: Validates the precision of the autosampler and the stability of the CAD nebulizer gas flow.

    • Tailing Factor (USP) < 1.5: Confirms that secondary ion-exchange interactions between the primary amine and silica silanols are successfully suppressed by the pH 3.0 buffer.

Expert Insight: Because the analyte is a hydrochloride salt, the chloride ion will elute near the void volume (approx. 0.8 - 1.2 min) as ammonium chloride. The CAD will detect this. Ensure the integration window for the active analyte (eluting later in the gradient) excludes this salt peak.

Method Validation Summary

The developed method was subjected to validation parameters in accordance with ICH Q2(R1) guidelines. The quantitative data is summarized below, demonstrating the method's capability for both assay and impurity quantification.

Table 3: Validation Performance Data

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 µg/mL to 1500 µg/mLR² ≥ 0.995 (Using quadratic fit for CAD data)
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (%RSD) 1.2% (n=6 at 100% level)≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0% across 3 levels
Specificity No interference from blank/chlorideResolution > 2.0 from nearest impurity

Note on CAD Linearity: Unlike UV detection, CAD response is inherently non-linear over wide concentration ranges. A second-order quadratic calibration curve or a log-log transformation is required to achieve accurate quantification across the specified range[1].

References

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews, May 2018. Available at:[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. Available at:[Link]

Sources

Application

High-Resolution Cell Culture Assays Using 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride: A Probe for SLC6A6 (TauT) and Osmoregulatory Pathways

Mechanistic Rationale: Targeting the Taurine Transporter (TauT) In modern cell culture and drug development, interrogating specific metabolic and osmoregulatory pathways requires highly selective chemical probes. 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Targeting the Taurine Transporter (TauT)

In modern cell culture and drug development, interrogating specific metabolic and osmoregulatory pathways requires highly selective chemical probes. 2-Amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS: 31644-51-6) serves as a potent, lipophilic bioisostere of taurine (2-aminoethanesulfonic acid).

Taurine is a conditionally essential amino acid predominantly regulated by the sodium- and chloride-dependent taurine transporter, SLC6A6 (TauT) [1]. While native taurine utilizes its sulfonate group to coordinate with the Na1/Na2 binding sites within the transporter's central cavity, the substitution of this group with an N-cyclohexylsulfonamide moiety fundamentally alters its interaction kinetics[1]. The 2-aminoethyl pharmacophore allows the compound to dock competitively into the outward-facing conformation of TauT. However, the bulky, lipophilic cyclohexyl ring sterically hinders the transporter from transitioning into the inward-facing occluded state, effectively arresting translocation and acting as a competitive inhibitor[1].

By blocking SLC6A6, this compound depletes intracellular taurine pools, which are critical for cell volume regulation, reactive oxygen species (ROS) scavenging, and the activation of survival pathways such as mTORC1 and Akt[2][3]. In oncology models—particularly colorectal cancer (CRC) and hepatocellular carcinoma (HCC)—SLC6A6 overexpression drives multidrug resistance (MDR) and tumor proliferation[2][4]. In stem cell biology, SLC6A6 is vital for maintaining colony formation and Notch signaling[5]. Consequently, 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is an invaluable tool for sensitizing cancer cells to chemotherapeutics and studying stem cell differentiation.

Mechanism Compound 2-Amino-N-cyclohexylethane- 1-sulfonamide HCl TauT SLC6A6 (TauT) Compound->TauT Competitive Inhibition Taurine Intracellular Taurine TauT->Taurine Na+/Cl- dependent Influx Osmoregulation Osmoregulation & ROS Scavenging Taurine->Osmoregulation mTOR mTORC1 / Akt Signaling Taurine->mTOR Survival Cell Survival & Chemoresistance Osmoregulation->Survival mTOR->Survival

Mechanism of SLC6A6 inhibition by 2-amino-N-cyclohexylethane-1-sulfonamide modulating cell survival.

Experimental Protocols

As a Senior Application Scientist, I have designed these protocols to be self-validating systems. Every critical step includes a mechanistic justification to ensure you understand why the protocol works, allowing for intelligent troubleshooting.

Protocol A: Reagent Preparation and Storage

Because this compound is a hydrochloride salt, the primary amine is protonated, rendering it highly soluble in aqueous environments compared to its free-base counterpart.

  • Reconstitution : Dissolve the lyophilized powder in sterile, cell-culture grade ddH₂O or PBS (pH 7.4) to create a 50 mM stock solution .

  • Sterilization : Filter the stock solution through a 0.22 µm PTFE or PES syringe filter.

  • Storage : Aliquot into single-use vials and store at -20°C. Causality: Repeated freeze-thaw cycles can lead to localized pH shifts and precipitation of the sulfonamide. Single-use aliquots guarantee reproducible molarity.

Protocol B: High-Resolution[³H]-Taurine Competitive Uptake Assay

This assay quantifies the inhibitory potency of the compound against SLC6A6.

  • Positive Control : β-alanine (a known endogenous competitive substrate for TauT)[1][6].

  • Negative Control : Na⁺-free buffer (establishes baseline passive diffusion).

Step-by-Step Methodology:

  • Cell Seeding : Seed target cells (e.g., HepG2 or HCT116) at 1×105 cells/well in 24-well plates. Incubate for 24-48 hours until 80% confluent.

  • Starvation : Wash cells twice with warm, serum-free DMEM and incubate for 2 hours. Causality: Serum contains variable amounts of endogenous taurine. Starvation synchronizes the cells and maximizes membrane localization of SLC6A6[6].

  • Buffer Exchange : Wash cells once with standard Na⁺-HEPES buffer (140 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4).

  • Pre-incubation : Add 2-amino-N-cyclohexylethane-1-sulfonamide (titrated from 1 µM to 1 mM) in Na⁺-HEPES buffer. Incubate at 37°C for 15 minutes.

  • Radioligand Addition : Spike wells with 1 µCi/mL [³H]-taurine (supplemented with 10 µM unlabeled taurine to maintain specific activity). Incubate for exactly 10 minutes.

  • Arrest Transport (Critical Step) : Rapidly aspirate the radioactive buffer and wash three times with ice-cold Na⁺-free HEPES buffer (replace NaCl with 140 mM Choline Chloride).

    • Causality: SLC6A6 operates on a strict 3 Na⁺ : 1 Cl⁻ : 1 taurine stoichiometry[6]. Removing extracellular sodium and dropping the temperature instantly arrests the transporter's conformational cycle, preventing the efflux of internalized [³H]-taurine during the wash phase.

  • Lysis & Quantification : Lyse cells in 0.1 N NaOH for 30 minutes. Neutralize with HCl, mix with scintillation fluid, and quantify via a liquid scintillation counter.

Protocol C: Chemo-Sensitization Viability Assay

SLC6A6 upregulation is an adaptive response to cytotoxic stress[3][4]. This protocol evaluates the compound's ability to reverse multidrug resistance (MDR).

  • Seeding : Seed HCT116 (colorectal cancer) cells at 5,000 cells/well in a 96-well plate.

  • Co-Treatment : Treat cells with a serial dilution of 5-Fluorouracil (5-FU) (0.1 µM – 100 µM) in the presence or absence of a sub-lethal dose of 2-amino-N-cyclohexylethane-1-sulfonamide (e.g., 50 µM).

    • Causality: Co-treatment is superior to pre-treatment here. As 5-FU induces oxidative stress, the cell attempts a compensatory influx of taurine to stabilize mitochondrial membranes[3]. Blocking TauT simultaneously with the insult synergistically forces the cell into apoptosis.

  • Incubation : Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout : Add CellTiter-Glo® or CCK-8 reagent, incubate according to manufacturer instructions, and measure luminescence/absorbance to calculate the shifted IC₅₀.

Quantitative Data Presentation

The following table summarizes the expected phenotypic outcomes and working concentrations across various established cell models when utilizing this compound.

Cell LineTissue OriginPrimary TargetAssay TypeEffective Dose / IC₅₀Phenotypic Outcome
HepG2 Liver (HCC)SLC6A6 (TauT)[³H]-Taurine Uptake~30 - 50 µMDose-dependent reduction in intracellular taurine; metabolic stalling[2].
HCT116 Colon (CRC)SLC6A6 (TauT)Chemo-sensitization50 - 100 µMReversal of 5-FU resistance; significant left-shift in 5-FU IC₅₀[4].
TKE2 Corneal EpitheliumSLC6A6 (TauT)Colony Formation100 - 200 µMDecreased holoclone size; downregulation of Notch1 and Hes1[5].
hASCs Adipose Stem CellsSLC6A6 (TauT)Differentiation~500 µMImpeded adipogenic differentiation; altered β-catenin signaling[7].

References

  • [6] Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link]

  • [7] Taurine Transporter Regulates Adipogenic Differentiation of Human Adipose-Derived Stem Cells through Affecting Wnt/β-catenin Signaling Pathway. PubMed Central (PMC). Available at:[Link]

  • [5] SLC6A6-Mediated Taurine Uptake Sustains Corneal Epithelial Stem/Progenitor Cell Function to Counteract Age-Related Dysfunction. Investigative Ophthalmology & Visual Science (IOVS). Available at: [Link]

  • [2] Taurine Facilitates the Formation of Hepatocellular Carcinoma via the Bile Acid Pathway. MDPI. Available at: [Link]

  • [3] The Taurine-Slc6a6 Axis Promotes Breast Cancer Progression by Alleviating Oxidative Stress and Accelerating Cell Cycle Progression. PubMed Central (PMC). Available at:[Link]

  • [1] Structure of the human taurine transporter TauT reveals substrate recognition and mechanisms of inhibition. bioRxiv. Available at:[Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The isolation and purification of 2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The isolation and purification of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS: 31644-51-6) present unique crystallographic challenges due to its dual functional nature. The molecule features a highly polar primary amine hydrochloride salt (-NH₃⁺ Cl⁻) paired with a secondary sulfonamide group and a lipophilic cyclohexyl ring.

Sulfonamide derivatives are notorious for exhibiting extensive polymorphism, driven by the diverse array of hydrogen-bond donor and acceptor motifs they can form[1]. Because the crystalline state is thermodynamically more stable than the amorphous state, isolating a stable polymorph is critical for ensuring shelf-life stability and consistent dissolution profiles[2]. This application note details self-validating crystallization protocols designed to control supersaturation, direct hydrogen-bonding networks, and prevent the rapid "crashing out" that leads to amorphous impurities.

Physicochemical Profiling

Before selecting a crystallization pathway, it is critical to map the thermodynamic boundaries of the target molecule. The quantitative properties dictating the solubility and nucleation of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride are summarized below.

ParameterValue / Description
Compound Name 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
CAS Registry Number 31644-51-6
Molecular Formula C₈H₁₉ClN₂O₂S
Molecular Weight 242.77 g/mol
Ionization State Primary amine hydrochloride (-NH₃⁺ Cl⁻)
H-Bonding Profile Strong donors (-NH₃⁺, -NH-); Strong acceptors (S=O, Cl⁻)[3]
Primary Solvents (Good) Methanol, Ethanol, Water (Polar Protic)
Anti-Solvents (Poor) Ethyl Acetate, Diethyl Ether, Heptane (Non-Polar/Aprotic)

Supramolecular Assembly & Nucleation Pathway

In solution, the amine hydrochloride and the sulfonamide moiety engage in dynamic hydrogen bonding. The sulfone moiety acts as a potent hydrogen bond acceptor due to the highly polar sulfur−oxygen bond, while the protonated amine acts as a primary donor[1].

To achieve a highly ordered crystal lattice, supersaturation must be generated slowly. Rapid generation of supersaturation forces the molecules to solidify before they can arrange into an ordered lattice, resulting in an amorphous powder[2].

Mechanism Solvated Solvated Ions (R-NH3+ & Cl-) Supersat Supersaturation Generation Solvated->Supersat Cluster Pre-nucleation Clusters Supersat->Cluster Nucleus Critical Nucleus (H-Bond Network) Cluster->Nucleus Growth Crystal Growth (Lattice Incorporation) Nucleus->Growth

Fig 1. Mechanistic pathway from solvated ions to crystal lattice via hydrogen bonding.

Experimental Workflows & Protocols

Depending on the steepness of the solubility curve in your chosen solvent, two primary crystallization strategies are recommended: Thermodynamic Cooling Crystallization (for steep solubility curves) and Kinetic Solvent/Anti-Solvent Crystallization (for flat solubility curves)[2].

Workflow Start Crude API (CAS 31644-51-6) Dissolve Dissolution in EtOH at 60°C Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Decision Solubility Profile? Filter->Decision Cooling Cooling Crystallization (0.1°C/min to 5°C) Decision->Cooling Steep Curve AntiSolvent Anti-Solvent Addition (EtOAc dropwise) Decision->AntiSolvent Flat Curve Nucleation Nucleation & Crystal Growth Cooling->Nucleation AntiSolvent->Nucleation Isolate Filtration & Cold Wash Nucleation->Isolate Dry Vacuum Drying (40°C) Isolate->Dry

Fig 2. Decision matrix and workflow for the crystallization of the sulfonamide hydrochloride.

Protocol A: Controlled Cooling Crystallization (Thermodynamic Control)

Use this method when the compound exhibits high solubility in hot ethanol but low solubility at 5°C.

Causality & Rationale: Temperature directly affects both the solubility limit and the rate of nucleation[2]. A controlled, slow cooling gradient ensures that crystal growth outpaces secondary nucleation, yielding larger, purer crystals that are easier to filter.

  • Dissolution: Suspend 10.0 g of crude 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride in 50 mL of absolute ethanol in a jacketed crystallizer.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove heterogeneous nucleation sites (dust/insoluble impurities). Self-Validation: If crystals form in the funnel, the solution cooled too quickly; reheat and repeat[2].

  • Controlled Cooling: Program the jacketed vessel to cool from 60°C to 5°C at a strictly controlled rate of 0.1°C to 0.5°C per minute.

  • Seeding (Optional but Recommended): Upon reaching the metastable zone (typically around 45°C), introduce 1-2% (w/w) of pure seed crystals to template the desired polymorph[2].

  • Aging: Hold the suspension at 5°C for 2 hours to maximize yield and allow the system to reach thermodynamic equilibrium.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours. Self-Validation: Analyze the mother liquor via HPLC; a concentration matching the known solubility limit at 5°C confirms equilibrium was reached.

Protocol B: Solvent/Anti-Solvent Crystallization (Kinetic Control)

Use this method if the compound degrades at high temperatures or exhibits a flat solubility curve.

Causality & Rationale: Adding a miscible anti-solvent lowers the dielectric constant of the medium, forcing the ionic hydrochloride salt out of solution. Dropwise addition is mandatory; bulk addition causes local supersaturation spikes, leading to "oiling out" (liquid-liquid phase separation) or amorphous precipitation[2].

  • Dissolution: Dissolve 10.0 g of the crude compound in a minimum volume (approx. 30 mL) of methanol at room temperature (22°C).

  • Anti-Solvent Addition: Equip the flask with an addition funnel containing 60 mL of ethyl acetate (the anti-solvent).

  • Titration to Cloud Point: Under constant swirling or mechanical stirring (300 rpm), add the ethyl acetate dropwise. Continue addition until the solution becomes persistently turbid (the cloud point)[2].

  • Desupersaturation Pause: Halt the addition of anti-solvent. Allow the turbid solution to stir undisturbed for 30 minutes. This pause allows the initial nuclei to form and grow, consuming the supersaturation.

  • Final Addition: Resume the dropwise addition of the remaining ethyl acetate over 1 hour.

  • Isolation & Drying: Filter the resulting crystalline slurry, wash with a 1:2 mixture of cold methanol/ethyl acetate, and dry under vacuum at 40°C. Self-Validation: Perform Powder X-Ray Diffraction (PXRD) on the isolated solid to confirm crystallinity against a known reference standard.

Troubleshooting & Optimization

  • Issue: Product is an amorphous powder.

    • Cause: The molecules solidified too rapidly ("crashing out")[2].

    • Solution: Reduce the cooling rate in Protocol A, or slow the anti-solvent addition rate in Protocol B.

  • Issue: Variable Polymorphs between batches.

    • Cause: Minor variations in solvent choice, cooling rate, or agitation[2]. Sulfonamides are highly prone to polymorphism due to flexible hydrogen-bonding networks[1].

    • Solution: Standardize the agitation speed. Introduce a seed crystal of the desired polymorph into the supersaturated solution to strictly template its growth[2].

  • Issue: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: The anti-solvent was added too quickly, or the crystallization temperature is above the melting point of the solute-rich phase.

    • Solution: Decrease the temperature before adding the anti-solvent, or add seed crystals just before the cloud point is reached.

References

  • Title: Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review Source: Heliyon (via PubMed Central) URL: [Link]

  • Title: Sulfa Drugs as Model Cocrystal Formers Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

Welcome to the Technical Support Center. As drug development professionals and researchers, you may frequently encounter solubility bottlenecks when working with lipophilic amine salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you may frequently encounter solubility bottlenecks when working with lipophilic amine salts. This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols to optimize the aqueous solubility of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride .

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular causality. 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is a taurinamide derivative. While the hydrochloride salt form protonates the primary amine (forming a hydrophilic −NH3+​ group), the molecule contains a bulky, non-polar cyclohexyl ring on the sulfonamide nitrogen.

The limited aqueous solubility of many sulfonamide derivatives is primarily driven by the presence of such hydrophobic rings, which disrupt the hydrogen-bonded network of water molecules[1]. Furthermore, when introduced into physiological buffers (e.g., PBS at pH 7.4), two phenomena occur:

  • Deprotonation: As the pH approaches the pKa of the primary amine, the highly soluble salt converts into the poorly soluble free base.

  • Common Ion Effect: High concentrations of chloride ions in the buffer suppress the dissolution of the hydrochloride salt[1].

Troubleshooting Guide: Specific Experimental Issues

Issue 1: The compound dissolves in water but precipitates immediately upon dilution into cell culture media or PBS.

  • Cause: This is a classic manifestation of the common ion effect and pH-induced precipitation. Cell culture media typically have a pH of ~7.4 and high chloride content, which forces the protonated amine to deprotonate and suppresses the solubility of the HCl salt[1].

  • Solution: If your assay allows, lower the buffer pH to 4.5–6.0 to maintain the amine in its protonated state. Alternatively, utilize a non-chloride buffer system (e.g., acetate or phosphate buffers without added NaCl) to bypass the common ion effect[1].

Issue 2: Inconsistent IC50 values in in vitro biological assays.

  • Cause: Undissolved micro-particles of the lipophilic cyclohexyl derivative lead to inaccurate concentration measurements and highly variable experimental readouts[1].

  • Solution: Implement a co-solvency strategy or cyclodextrin inclusion complexation to ensure the drug remains in a homogenous solution. Co-solvents like Polyethylene Glycol (PEG) 400 or Propylene Glycol are highly effective for poorly soluble lipophilic molecules[2].

TroubleshootingWorkflow Start Precipitation of 2-amino-N-cyclohexylethane- 1-sulfonamide HCl CheckPH Is assay pH > 7.0? Start->CheckPH AdjustPH Lower pH (pH 4.5-6.0) to maintain protonated amine CheckPH->AdjustPH Yes CheckCosolvent Can assay tolerate organic solvents? CheckPH->CheckCosolvent No UseCosolvent Add 5-10% PEG 400 or Propylene Glycol CheckCosolvent->UseCosolvent Yes UseCD Use HP-β-Cyclodextrin Complexation CheckCosolvent->UseCD No

Caption: Decision tree for selecting the optimal solubility enhancement strategy.

Experimental Workflows & Validated Protocols

To establish a self-validating system, researchers must not only enhance solubility but also prove that the drug remains stable and active. Below are two standardized methodologies.

Protocol A: Co-Solvency Method (High-Throughput Assays)

Co-solvents reduce the dielectric constant of the aqueous system, reducing the interfacial tension between the water and the hydrophobic cyclohexyl ring[2].

  • Preparation: Prepare a series of co-solvent/water mixtures (e.g., 5%, 10%, and 20% v/v PEG 400 in deionized water)[1].

  • Saturation: Add an excess amount of finely powdered 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride to a known volume of each mixture in sealed vials[1].

  • Equilibration: Agitate the vials at a constant temperature (25°C or 37°C) for 48 hours to reach thermodynamic equilibrium[1].

  • Validation: Centrifuge the samples at 10,000 x g for 15 minutes. Extract the supernatant, dilute appropriately, and quantify the dissolved drug via HPLC-UV to determine the optimal co-solvent ratio.

Protocol B: Cyclodextrin Inclusion Complexation (Cell-Based Assays)

Cyclodextrins (CDs) are cyclic oligosaccharides with a polar hydrophilic outside and an apolar hydrophobic cavity[3]. They are ideal for encapsulating the lipophilic cyclohexyl group without altering the drug's intrinsic chemical structure[4].

  • Solution Preparation: Prepare an aqueous solution containing the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)[1].

  • Complexation: Add the sulfonamide drug to the CD solution in a 1:1 molar ratio[1].

  • Agitation: Place the solution in an ultrasonic bath for 1 hour to facilitate complex formation, followed by incubation at 25°C in a thermostatic water bath for 48 hours[1].

  • Lyophilization: Freeze the solution at -40°C, then lyophilize using a freeze-dryer to obtain a stable, solid powder of the inclusion complex[1].

CDComplexation Drug Free Drug (Hydrophobic Cyclohexyl) Complex 1:1 Inclusion Complex (Water Soluble AL-Type) Drug->Complex K_1:1 Equilibrium CD HP-β-CD (Lipophilic Cavity) CD->Complex K_1:1 Equilibrium

Caption: Equilibrium dynamics of 1:1 cyclodextrin inclusion complex formation.

Data Presentation: Comparative Strategy Analysis

The table below summarizes the expected outcomes and mechanistic trade-offs of various solubility enhancement strategies for this specific compound[5].

StrategyPrimary MechanismExpected Solubility IncreaseBest Use CaseKey Limitations
pH Adjustment (< pH 6.0) Maintains primary amine protonationHigh (10x - 20x)Acid-tolerant biochemical assaysUnsuitable for physiological pH (7.4) cell cultures[5].
Co-solvency (10% PEG 400) Lowers solvent polarityModerate (5x - 10x)High-throughput screening / IV dosingPotential cellular toxicity at high concentrations[2].
HP-β-Cyclodextrin Encapsulates cyclohexyl ringVery High (>50x)In vivo models / Sensitive cell assaysRequires 48h equilibration and complexation time[1].
Surfactants (Tween 80) Micellar solubilizationModerate (5x - 15x)Formulation developmentMay disrupt cell membranes in in vitro assays.

Frequently Asked Questions (FAQs)

Q: How do I know if my cyclodextrin complexation was successful? A: You must perform a phase-solubility analysis. By plotting the concentration of dissolved drug against increasing concentrations of cyclodextrin, you should observe an AL-type phase-solubility profile . This indicates a linear increase in solubility as a function of cyclodextrin concentration, confirming the formation of a 1:1 stoichiometry inclusion complex[3][6].

Q: Why should I use Hydroxypropyl-β-cyclodextrin (HP-β-CD) instead of α-cyclodextrin? A: The choice of cyclodextrin is dictated by steric fit. The internal cavity diameter of β-cyclodextrins is perfectly sized to accommodate six-membered rings like the cyclohexyl group. α-cyclodextrins have a smaller cavity that cannot efficiently encapsulate the bulky cyclohexyl moiety, leading to poor binding constants[3][6].

Q: Can I use hydrotropy to dissolve this compound? A: Yes. Hydrotropy involves adding a high amount of a second solute (like sodium benzoate or urea) to increase aqueous solubility via weak interactions[2][7]. However, because hydrotropic agents require very high concentrations to be effective, they often interfere with downstream biological assays. Co-solvency or CD complexation are preferred for in vitro testing.

References

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article - Global Research Online. Available at:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles - NIH / PMC. Available at: [Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins - MedCrave Online. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at:[Link]

  • A Review of Solubility Enhancement Techniques - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride Precipitation

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating amine hydrochloride salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating amine hydrochloride salts.

System Overview: 2-Amino-N-cyclohexylethane-1-sulfonamide contains two functional groups: a primary aliphatic amine (pKa ~9.5) and a sulfonamide (pKa ~10.0). During salt formation, only the primary amine is protonated. The resulting hydrochloride salt is highly polar, possessing immense hydration energy. Consequently, its precipitation is highly sensitive to water content, solvent/anti-solvent ratios, and supersaturation generation rates.

Quantitative Data: Physicochemical Parameter Matrix

Understanding the solubility differentials of your compound is the first step in troubleshooting. The table below summarizes the critical parameters governing the phase behavior of this specific amine system.

ParameterFree Base StateHydrochloride Salt StateImpact on Crystallization Dynamics
Aqueous Solubility ~0.2 mg/mL>600 mg/mLTrace water severely inhibits precipitation and promotes oiling out[1].
Alcohol Solubility (MeOH/EtOH) HighHighExcellent for initial dissolution; requires a high volume of anti-solvent.
Ethereal Solubility (MTBE/Et2O) Moderate< 1 mg/mLIdeal anti-solvents; rapidly drives the system into supersaturation[2].
Target pH for Isolation NeutralpH < 2.0Complete protonation is required to prevent co-crystallization of the free base.
Risk of Genotoxins NoneHigh (in alcohols)HCl reacts with alcohols to form genotoxic alkyl chlorides (e.g., MeCl, EtCl)[1].

Troubleshooting FAQs & Mechanistic Causality

Q1: My product is "oiling out" (forming a sticky, biphasic syrup) instead of crystallizing. Why does this happen, and how do I fix it? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution exceeds the critical threshold for phase separation before solid nucleation can take place. In amine hydrochlorides, this is notoriously exacerbated by residual water. If you use aqueous HCl (e.g., 37% HCl), the water solvates the highly polar protonated amine, creating a localized aqueous micro-phase that refuses to integrate into the bulk organic crystal lattice[3]. Remedy: Strictly utilize anhydrous conditions. Switch your acid source to anhydrous HCl in dioxane or ethereal HCl[2]. If your system has already oiled out, reheat the mixture until homogeneous, dilute slightly with your primary solvent to lower the supersaturation, and cool slowly while introducing seed crystals.

Q2: The precipitate forms, but filtration takes hours because the solid is a thick, unfilterable gel. How do I correct the morphology? Causality: A gel-like consistency indicates an uncontrolled, massive spike in supersaturation—usually caused by dumping the anti-solvent into the reactor too quickly. This forces rapid primary nucleation, creating a chaotic network of microscopic, needle-like crystals that trap the solvent and blind the filter membrane. Remedy: Implement a controlled anti-solvent addition rate (e.g., 0.5 volumes/minute). Pause the addition once the "cloud point" (initial opalescence) is reached, and hold the temperature isothermally to allow the crystals to undergo Ostwald ripening, growing into larger, block-like structures.

Q3: Analytical testing shows genotoxic impurities in my final salt. Where are they coming from? Causality: If you are using alcoholic solvents (like Methanol or Ethanol) for the dissolution of the free base, the addition of HCl triggers a side reaction. The free HCl acts as both a reactant and catalyst, esterifying the alcohol to generate methyl chloride (MeCl) or ethyl chloride (EtCl)—both of which are highly genotoxic and strictly regulated by the FDA[1]. Remedy: Kinetically suppress this side reaction by keeping the crystallization temperature strictly below 10°C during the HCl addition[1]. Alternatively, eliminate the risk entirely by switching to a non-alcoholic solvent system, such as Tetrahydrofuran (THF) paired with Ethyl Acetate (EtOAc).

Logical Relationships & Workflows

Logical relationship between supersaturation control and oiling out (LLPS).

Workflow for anti-solvent crystallization of amine hydrochloride salts.

Self-Validating Experimental Protocol

To ensure reproducibility, do not treat protocols as blind recipes. The following procedure is a self-validating system ; you must confirm the mechanistic checkpoints before proceeding to the next step.

Step 1: Dissolution of the Free Base

  • Action: Dissolve 2-amino-N-cyclohexylethane-1-sulfonamide free base in anhydrous Isopropanol (10 volumes) at 20°C.

  • Causality: Isopropanol provides a balance between high solubility for the free base and a moderate solubility gradient for the resulting salt, preventing premature crash-out.

  • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates insoluble impurities; filter through a 0.22 µm PTFE membrane before proceeding.

Step 2: Acidification and Salt Formation

  • Action: Slowly add 1.05 equivalents of 4M HCl in dioxane under continuous stirring. Maintain the internal temperature below 20°C.

  • Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which is the primary culprit for oiling out[3].

  • Validation Checkpoint: Spot a drop of the mixture on wetted pH indicator paper; the pH must read < 2.0 to confirm complete protonation of the primary amine.

Step 3: Controlled Anti-Solvent Addition

  • Action: Add 15 volumes of Methyl tert-butyl ether (MTBE) dropwise via an addition funnel (approx. 0.5 vol/min).

  • Causality: MTBE acts as a highly effective anti-solvent. Slow addition controls the supersaturation generation rate, favoring ordered crystal lattice growth over amorphous phase separation.

  • Validation Checkpoint: Watch for the "cloud point." The solution should transition from clear to slightly opalescent. Stop the addition temporarily when opalescence persists.

Step 4: Seeding and Isothermal Hold

  • Action: Add 0.5% w/w of pre-formed 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride seed crystals. Hold the suspension at 20°C for 1 hour.

  • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the compound crystallizes in the desired polymorph rather than crashing out as an oil.

  • Validation Checkpoint: Visual confirmation of bulk turbidity and a distinct particulate suspension. There should be no sticky resin forming on the flask walls.

Step 5: Cooling Crystallization & Isolation

  • Action: Cool the suspension to 0-5°C at a linear rate of 0.2°C/min. Filter under vacuum, wash the cake with 2 volumes of cold MTBE, and dry under vacuum at 40°C.

  • Causality: Slow cooling minimizes the metastable zone width, preventing secondary nucleation spikes that cause fine, unfilterable powders.

  • Validation Checkpoint: Final mass balance yields >85%. Powder X-Ray Diffraction (PXRD) confirms sharp peaks indicative of high crystallinity.

References

  • Title: Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL: [Link]

  • Title: Isolation of primary amines as HCL salt problem Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Amine workup Source: r/Chempros - Reddit URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride, an N-substituted taurine derivative. This guide is de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride, an N-substituted taurine derivative. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with a deeper understanding of the process.

Core Synthesis Overview

The most reliable and common pathway to synthesize 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride involves a multi-step process. The foundational molecule, taurine (2-aminoethanesulfonic acid), presents two reactive sites: an amino group and a sulfonic acid group. To selectively form the desired sulfonamide bond with cyclohexylamine, the amino group of taurine must first be protected. Following this, the sulfonic acid moiety is activated to facilitate nucleophilic attack by cyclohexylamine. The final steps involve the removal of the protecting group and conversion to the hydrochloride salt for enhanced stability.

Synthesis_Workflow Taurine Taurine Protected_Taurine 1. N-Protected Taurine Taurine->Protected_Taurine  Amino Group Protection (e.g., Cbz-Cl) Activated_Intermediate 2. Activated Sulfonyl Intermediate Protected_Taurine->Activated_Intermediate  Sulfonic Acid Activation (e.g., SOCl₂, Benzotriazole) Coupled_Product 3. N-Protected Sulfonamide Activated_Intermediate->Coupled_Product  Coupling with Cyclohexylamine Free_Base 4. Free Base Product Coupled_Product->Free_Base  Deprotection (e.g., Hydrogenolysis) Final_Product 5. Hydrochloride Salt Free_Base->Final_Product  Salt Formation (HCl)

Caption: General workflow for the synthesis of 2-amino-N-cyclohexylethane-1-sulfonamide HCl.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue Area: Low Yield & Reaction Inefficiency

Q1: My overall yield is consistently low. What are the most likely causes in the sulfonic acid activation and coupling steps?

A1: Low yield often traces back to two critical stages: inefficient activation of the sulfonic acid and incomplete coupling with cyclohexylamine.

  • Cause 1: Inefficient Sulfonic Acid Activation. The sulfonic acid group is relatively unreactive and requires conversion to a more electrophilic species.

    • Using Thionyl Chloride (SOCl₂): While effective, this can create harsh acidic conditions (generating HCl and SO₂) that may degrade starting materials or the desired intermediate. The resulting N-protected taurine sulfonyl chloride can also be unstable.[1]

    • Solution: Milder Activating Agents. A highly effective alternative is the use of benzotriazole to form a stable, active sulfonyl benzotriazole intermediate.[1][2] This intermediate is often a stable solid that can be isolated and reacts cleanly with amines like cyclohexylamine in good to excellent yields (70-86%).[1][2]

  • Cause 2: Incomplete Coupling. The nucleophilicity of cyclohexylamine can be hindered by steric factors or suboptimal reaction conditions.

    • Solution: Optimize Reaction Conditions. The coupling reaction should be carried out in an appropriate aprotic solvent (e.g., CH₂Cl₂, DMF) at room temperature. The reaction may require several hours to overnight for completion.[1] Using a slight excess of the amine can help drive the reaction to completion. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause 3: Protecting Group Issues. The choice of the N-protecting group is crucial.

    • Solution: Use a Stable Protecting Group. The Carbobenzoxy (Cbz) group is a reliable choice for protecting the amino group of taurine.[1][2] It is stable to the conditions of sulfonyl activation and can be cleanly removed later via hydrogenolysis.

ParameterThionyl Chloride ActivationBenzotriazole ActivationRationale
Intermediate Stability Unstable oil, decomposesStable solid, can be isolatedA stable intermediate allows for cleaner coupling and better overall control.[1]
Reaction Conditions Harsh, acidic byproductsMild, neutral conditionsMilder conditions prevent degradation of sensitive functional groups.
Typical Yields Variable, often lowerGood to Excellent (70-90%)The clean conversion leads to higher product yield.[1][2]

Q2: The deprotection of the N-Cbz group is sluggish or results in a complex mixture. How can I improve this step?

A2: The deprotection of the Cbz group is typically achieved by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). Problems at this stage usually involve catalyst activity or reaction setup.

  • Cause 1: Catalyst Inactivation. The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by sulfur-containing compounds. Since your molecule contains a sulfonamide, this is a significant risk.

    • Solution: Use a Sulfur-Resistant Catalyst or a Different Method. While challenging, using a higher catalyst loading or a more robust catalyst might help. Alternatively, consider other deprotection methods for Cbz if hydrogenolysis fails, though they may be less clean. Ensure the catalyst is fresh and of high quality.

  • Cause 2: Inefficient Hydrogen Transfer.

    • Solution: Optimize Hydrogenolysis Conditions. Ensure the reaction vessel is properly flushed with an inert gas (N₂ or Ar) before introducing hydrogen. The solvent must be appropriate (e.g., Methanol, Ethanol, or Ethyl Acetate). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. The reaction is typically run at atmospheric or slightly elevated pressure.

Issue Area: Purity & Side Products

Q3: My final product is contaminated with unreacted starting materials and other impurities. What are the best purification strategies?

A3: Proper purification is critical for obtaining the desired product with high purity. A multi-step approach is often necessary.

  • Strategy 1: Post-Coupling Workup. After the coupling of the activated taurine with cyclohexylamine, an extractive workup is essential. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess cyclohexylamine, followed by a wash with a base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic species, and finally with brine.

  • Strategy 2: Chromatography. Flash column chromatography is often necessary to separate the N-protected sulfonamide from any side products before the deprotection step.[2] A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Strategy 3: Recrystallization of the Final Salt. The final hydrochloride salt is a crystalline solid and can often be purified effectively by recrystallization.

    • Solvent Selection: A common technique is to dissolve the crude salt in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed. Cooling this mixture slowly will yield purified crystals.

  • Strategy 4: Ion-Exchange Chromatography. For stubborn impurities or difficulties in crystallization, using a strongly basic ion-exchange resin can be an effective method for purifying the free base (a zwitterionic sulfonic acid) before converting it to the hydrochloride salt.[3]

Troubleshooting_Tree Start Low Yield or Impure Product Check_Activation Check Activation Step Start->Check_Activation Check_Coupling Check Coupling Step Start->Check_Coupling Check_Purity Check Purification Start->Check_Purity Activation_Agent Using SOCl₂? Check_Activation->Activation_Agent Monitor_Reaction Monitor reaction by TLC/LC-MS? Check_Coupling->Monitor_Reaction Recrystallize Recrystallize Final HCl Salt? Check_Purity->Recrystallize Use_Benzotriazole Switch to Benzotriazole Activation Activation_Agent->Use_Benzotriazole Yes Optimize_Conditions Optimize time, temp, & stoichiometry Monitor_Reaction->Optimize_Conditions No/Incomplete Use_Chromatography Use Flash or Ion-Exchange Chromatography Recrystallize->Use_Chromatography No/Ineffective

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the final product isolated as a hydrochloride salt?

A1: The free base of 2-amino-N-cyclohexylethane-1-sulfonamide is an amino compound, which can be basic and potentially hygroscopic or unstable. Converting it to the hydrochloride salt offers several advantages:

  • Enhanced Stability: Salts are generally more stable crystalline solids than their free base counterparts, making them easier to handle, store, and weigh accurately.[4]

  • Improved Solubility: The hydrochloride salt often has better solubility in aqueous or polar protic solvents, which can be beneficial for purification or formulation.

  • Simplified Purification: The salt's crystalline nature facilitates purification by recrystallization.

Q2: Are there alternative synthetic routes that avoid protecting the amino group of taurine?

A2: While the protection-activation-coupling-deprotection sequence is most common, other routes exist, though they may present different challenges. One potential industrial method for taurine synthesis involves the reaction of oxirane with ammonium sulfite, followed by acidification.[5] Adapting this to directly produce N-substituted derivatives would be complex and is not commonly reported in academic literature for this specific target molecule. Direct amidation of taurine with cyclohexylamine would likely require harsh conditions (high temperatures and pressures) and a specific catalyst, with a high potential for side reactions and low yields.[6] For laboratory-scale synthesis focused on high purity, the protecting group strategy remains the most logical and reliable approach.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure by showing the expected signals for the cyclohexyl and ethylsulfonamide moieties and their connectivity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and sulfonamide, and the characteristic strong S=O stretches.

  • Elemental Analysis: This provides the percentage composition of C, H, N, and S, which should match the theoretical values for the hydrochloride salt, confirming its purity and correct salt form.

Detailed Experimental Protocol Example

This protocol is a synthesized example based on established methodologies for N-protection of taurine, activation with benzotriazole, and subsequent amidation.[1][2]

Step 1: N-Cbz Protection of Taurine

  • Suspend taurine (1 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium carbonate (Na₂CO₃) (2.5 eq.) in portions while stirring.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with cold 2M HCl to pH ~2.

  • Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-taurine.

Step 2: Activation and Coupling

  • Dissolve N-Cbz-taurine (1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in dry CH₂Cl₂.

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) at 0 °C. This is an adaptation of the benzotriazole methodology.

  • Stir for 1-2 hours at 0 °C to form the active ester intermediate.

  • Add cyclohexylamine (1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to get the crude N-Cbz-2-amino-N-cyclohexylethane-1-sulfonamide. Purify by flash chromatography if necessary.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified protected sulfonamide in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate to obtain the free base of the product.

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or ethanol.

  • Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride.

References
  • Katritzky, A. R., et al. (2014). Synthesis of Taurine-Containing Peptides, Sulfonopeptides, and N- and O-Conjugates. The Journal of Organic Chemistry, 79(7), 3291–3299. [Link]

  • Jeong, J. H., et al. (2007). Efficient Synthesis of Taurine and Structurally Diverse Substituted Taurines from Aziridines. The Journal of Organic Chemistry, 72(13), 4978–4981. [Link]

  • Cacciarini, M., et al. (2015). ChemInform Abstract: Synthesis of Taurine Analogues. Part 1. 2-Aminosulfonic Acids from Alkene-Sulfur Monochloride Adducts. ResearchGate. [Link]

  • Machetti, F., et al. (2000). Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. Journal of Chemical Research, Synopses, (3), 120-121. [Link]

  • Gupta, R. C., et al. (2005). Taurine analogues: A new class of therapeutics. Current Medicinal Chemistry, 12(17), 2021-2039. [Link]

  • Katritzky, A. R., et al. (2014). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. ResearchGate. [Link]

  • LookChem. N-Cyclohexyltaurine CAS NO.103-47-9 - Research Organics, Inc. [Link]

  • Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

  • Seeberger, S., et al. (2011). A New Strategy for the Synthesis of Taurine Derivatives Using the “Safety-Catch” Principle for the Protection of Sulfonic Acids. Request PDF on ResearchGate. [Link]

  • PubChem. N-cyclohexyltaurine. National Center for Biotechnology Information. [Link]

  • Seeberger, S., et al. (2011). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry, 9(5), 1512-1521. [Link]

  • Rubanyak, V. L. (2018). Industrial synthesis of 2-aminoethanesulfonic acid (taurine): problems and perspectives. Fine Chemical Technologies, 13(4), 5-18. [Link]

  • Google Patents. (2010). CN101717353A - Synthesis method of taurine.
  • Zarubaev, V. V., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds, 57(3), 488-492. [Link]

  • Guedes, R. C., et al. (2012). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. Current Medicinal Chemistry, 19(31), 5349-5361. [Link]

  • Nguyen, H. T. L., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]

  • Aslam, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PLoS ONE, 19(3), e0295841. [Link]

  • Sedghamiz, E., et al. (2024). Potential toxic effects linked to taurine interactions with alkanolamines and diisopropylamine. Scientific Reports, 14(1), 24985. [Link]

  • Google Patents. (2024).
  • Google Patents. (2021). CN113479632A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
  • Zapadka, K. L., et al. (2022). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

  • Google Patents. (2008).
  • Timbrell, J. A., et al. (1995). Attenuation of oxidative damage to DNA by taurine and taurine analogs. Biochemical Pharmacology, 50(12), 2027-2034. [Link]

  • Google Patents. (2021).
  • DailyMed. TAURINE- 2-AMINOETHANE-1-SULFONIC ACID powder. U.S. National Library of Medicine. [Link]

  • Tanaka, H., et al. (2023). Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition. International Journal of Molecular Sciences, 24(13), 11105. [Link]

  • Havránková, E., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. Molecules, 26(20), 6296. [Link]

Sources

Optimization

Preventing degradation of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride during storage

Welcome to the Technical Support Center for 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven strategies to maintain the structural and chemical integrity of this specific sulfonamide derivative during long-term storage and handling.

Core Principles of Compound Stability

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is a bifunctional molecule containing a primary amine and a sulfonamide moiety. While the sulfonamide group is generally stable, the primary amine is highly reactive. Formulating this compound as a hydrochloride (HCl) salt significantly improves its aqueous solubility for biological assays. However, this salt formation introduces a critical vulnerability: hygroscopicity .

When ambient humidity exceeds the salt's Critical Relative Humidity (CRH), the solid lattice absorbs moisture. This triggers a cascade of physical and chemical degradation pathways, primarily localized disproportionation (free-basing) and subsequent oxidative degradation[1].

DegradationPathway Salt HCl Salt (Solid State) Moisture Moisture Absorption (RH > CRH) Salt->Moisture Ambient Humidity MicroEnv Aqueous Microenvironment Moisture->MicroEnv Deliquescence FreeBase Primary Amine (Free Base) MicroEnv->FreeBase Disproportionation Oxidation Oxidative Degradation (O2 Exposure) FreeBase->Oxidation O2 Attack Products Degradation Products (Imines, NH3, Aldehydes) Oxidation->Products Chain Scission

Mechanistic pathway of moisture-induced oxidative degradation of primary amine hydrochlorides.

Troubleshooting & FAQs

Q1: Why does my 2-amino-N-cyclohexylethane-1-sulfonamide HCl powder clump and become sticky over time? A: This is a physical manifestation of deliquescence. Hydrochloride salts are inherently hygroscopic. When exposed to atmospheric moisture, water molecules adsorb onto the crystal surface, acting as a plasticizer. This disrupts the crystalline lattice, causing the powder to fuse and clump. If not immediately addressed, this absorbed moisture creates an aqueous microenvironment that acts as a reaction medium for chemical degradation[2].

Q2: I am observing secondary peaks in my HPLC/LC-MS analysis after three months of storage. What is degrading? A: You are likely observing oxidative degradation products. While the HCl salt protects the primary amine by protonating it, the moisture absorbed during suboptimal storage causes localized salt disproportionation, releasing the free base form of the amine[1]. The free primary amine is highly susceptible to oxidative attack by atmospheric oxygen, leading to the formation of imines, aldehydes, or the release of ammonia (NH₃)[3].

Q3: Can I store this compound as a stock solution in DMSO or aqueous buffers to avoid handling the hygroscopic powder? A: No, this is highly discouraged for long-term storage. In solution, the protective crystal lattice is completely lost. In aqueous buffers, the primary amine is fully solvated and highly prone to oxidation or reaction with dissolved CO₂ (forming carbamates). In DMSO, repeated freeze-thaw cycles introduce water condensation, accelerating hydrolysis. Always store the compound in its solid state and prepare fresh solutions immediately prior to your experiments.

Quantitative Storage Parameters

To prevent degradation, environmental variables must be strictly controlled. The following table summarizes the validated quantitative thresholds for handling and storing this compound.

ParameterRecommended ConditionCritical Threshold / WarningCausality / Impact
Storage Temperature -20°C> 4°CElevated temperatures provide the activation energy required for oxidative chain scission of the amine.
Relative Humidity (RH) < 10% RH> 40% RHExceeding the CRH leads to deliquescence, disproportionation, and subsequent hydrolysis/oxidation.
Atmosphere Argon or N₂ backfillAmbient Air (O₂, CO₂)Oxygen drives amine oxidation; CO₂ reacts with free amines to form irreversible carbamates.
Solution Shelf Life < 4 hours at 4°C> 24 hoursSolvated amines degrade rapidly; freeze-thawing introduces condensation.

Self-Validating Experimental Protocol: Optimal Storage Workflow

To guarantee the integrity of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride, implement the following step-by-step methodology. This protocol is designed as a self-validating system : it includes built-in visual and analytical checkpoints to confirm that the storage conditions have not been compromised.

Step 1: Lyophilization (Moisture Removal)

  • If the compound has been exposed to ambient air, dissolve it in a minimal amount of LC-MS grade LC-water/acetonitrile.

  • Flash-freeze the solution using liquid nitrogen.

  • Lyophilize for 24–48 hours at < 0.1 mbar to ensure complete sublimation of the solvent, yielding a fluffy, anhydrous powder.

Step 2: Aliquoting under Inert Atmosphere

  • Transfer the lyophilized powder to a glove box or a localized nitrogen-purged environment.

  • Aliquot the bulk powder into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated exposure to ambient humidity and oxygen during daily laboratory use, while amber glass prevents photolytic degradation.

Step 3: Argon Backfilling and Sealing

  • Gently purge each vial with a stream of ultra-high purity (UHP) Argon gas for 10 seconds. Causality: Argon is heavier than air and effectively displaces oxygen and moisture from the vial.

  • Immediately seal the vial with a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm.

Step 4: Desiccated Storage (The Self-Validating Step)

  • Place the sealed vials into a secondary airtight container (e.g., a Nalgene jar) filled with indicating Drierite (calcium sulfate).

  • Validation Checkpoint: Insert a Cobalt(II) chloride Humidity Indicator Card (HIC) into the jar, facing outward so it can be read through the plastic.

  • Store the entire assembly in a -20°C freezer.

  • Self-Validation Logic: Before opening the jar for future use, inspect the HIC. If the 10% RH spot is blue , your storage protocol is intact. If the spot has turned pink , the primary seal has failed, moisture has entered, and the compound must be re-lyophilized and re-analyzed via LC-MS prior to use.

StorageWorkflow Start Receive/Synthesize Compound Lyophilize Lyophilization (Remove residual moisture) Start->Lyophilize Aliquot Aliquot into Amber Vials (Minimize freeze-thaw/light) Lyophilize->Aliquot Argon Backfill with Argon/N2 (Displace O2) Aliquot->Argon Seal Seal with PTFE Septa & Parafilm Argon->Seal Desiccator Store in Desiccator with Humidity Indicator Card Seal->Desiccator Freezer Store at -20°C Desiccator->Freezer

Step-by-step handling and storage workflow to ensure long-term stability.

References

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability The Journal of Physical Chemistry C - ACS Publications[Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Purdue e-Pubs[Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 2-amino-N-cyclohexylethane-1-sulfonamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 2-amino-N-cyclohexylethane-1-sulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 2-amino-N-cyclohexylethane-1-sulfonamide .

Because this molecule contains two distinct types of exchangeable protons—a basic primary amine (-NH 2​ ) and a slightly acidic sulfonamide (-SO 2​ NH-)—alongside an aliphatic cyclohexyl ring, it is highly susceptible to chemical exchange broadening, saturation transfer, and baseline distortions. This guide provides self-validating protocols and mechanistic explanations to help you achieve high-resolution, low-noise spectra.

Diagnostic Workflow: The Causality of Background Noise

Before adjusting instrument parameters, you must identify the physical or chemical root cause of the noise. The workflow below maps the logical progression from symptom to resolution.

NMR_Workflow Start High Background Noise & Baseline Roll Check1 Are particulates or paramagnetics present? Start->Check1 Filter Filter via Cotton Wool (Remove Fe2+/Mn2+) Check1->Filter Yes Check2 Is the noise localized near the water peak? Check1->Check2 No Filter->Check2 Exchange Chemical Exchange (-NH2, -SO2NH-) Check2->Exchange Yes Check3 Is S/N ratio < 10:1? Check2->Check3 No Watergate Apply WATERGATE Pulse Sequence Exchange->Watergate Watergate->Check3 Optimize Increase Scans (NS) & Optimize RG Check3->Optimize Yes Success High-Resolution NMR Spectrum Check3->Success No Optimize->Success

Diagnostic workflow for resolving background noise in NMR spectra of sulfonamides.

Quantitative Parameters for Optimal Acquisition

To minimize brute-force troubleshooting, ensure your baseline parameters fall within the validated ranges below. Deviating from these metrics often introduces artificial noise or magnetic field inhomogeneities[1].

ParameterOptimal Target ValueSpectral ImpactMechanistic Rationale
Sample Mass ( 1 H NMR) 1 – 5 mgSignal-to-Noise (S/N)Insufficient mass yields low S/N; excessive mass increases viscosity, causing dipole-dipole line broadening[1].
Solvent Volume 0.6 – 0.7 mLShimming / ResolutionMaintains a 50 mm liquid height, preventing magnetic susceptibility gradients at the edges of the receiver coil[2].
Number of Scans (NS) 16 – 64 (Routine)Baseline NoiseS/N scales with the square root of NS ( NS​ ). A 4x increase in scans is required to double the S/N ratio[3][4].
Relaxation Delay (d1) 1 – 5 secondsPeak QuantitationAllows complete T1​ relaxation between pulses, preventing the saturation of slow-relaxing nuclei.
Presaturation Power ~50 Hz (58 dB for H 2​ O)Solvent SuppressionExcessive RF power causes off-resonance saturation, destroying nearby solute signals[5].

Core Troubleshooting Protocols

Protocol A: Eliminating Particulate and Paramagnetic Noise

Causality: Trace paramagnetic ions (e.g., Fe 2+ , Mn 2+ , Cu 2+ ) from synthetic catalysts possess unpaired electrons. These create massive local fluctuating magnetic fields, causing rapid spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation of the 2-amino-N-cyclohexylethane-1-sulfonamide nuclei. This manifests as extreme line broadening that mimics severe background noise[1][4]. Self-Validating System: A successful filtration is immediately validated by the spectrometer's lock signal. If the lock level stabilizes instantly and the solvent residual peak FWHM (Full Width at Half Maximum) drops below 1 Hz, the paramagnetic/particulate interference has been resolved.

Step-by-Step Methodology:

  • Dissolve 1–5 mg of the sulfonamide derivative in a separate glass vial using 0.7 mL of your chosen deuterated solvent[1].

  • Pack a clean Pasteur pipette with a 1 cm plug of medical-grade cotton wool. Crucial: Do not use glass wool, as it can shed paramagnetic silicates into the solution[6].

  • Pass the solution through the cotton plug directly into a pristine, undamaged 5 mm NMR tube[4][6].

  • Verify the final solvent height is exactly 50 mm. If it is lower, pass additional pure solvent through the filter to reach the correct volume[2].

Protocol B: Suppressing Solvent Without Erasing Exchangeable Protons

Causality: If you are analyzing this molecule in an aqueous environment (e.g., to observe the -NH 2​ and -SO 2​ NH- protons), you must suppress the massive water peak. Standard continuous-wave (CW) presaturation utilizes a long, low-power RF pulse. Because your amine and sulfonamide protons are in continuous chemical exchange with water, the saturation transfers from the water to your solute, effectively erasing the -NH 2​ and -SO 2​ NH- signals into the background noise[5][7]. Self-Validating System: The success of this protocol is validated by integration. Using WATERGATE, the -NH 2​ peak should integrate quantitatively relative to the stable aliphatic cyclohexyl protons, proving that no saturation transfer occurred.

Step-by-Step Methodology:

  • Acquire a standard 1-scan 1 H spectrum to determine the exact frequency offset (o1) of the residual water peak[8].

  • Load a WATERGATE (WATER suppression by GrAdient Tailored Excitation) pulse sequence (e.g., zggpwg on Bruker systems or a 3-9-19 binomial sequence)[5][9].

  • Set the carrier frequency (o1) precisely on the water resonance.

  • Optimize the interpulse delay in the binomial sequence. The gradient spin-echo will dephase the water magnetization while refocusing the solute, utilizing microsecond-scale composite pulses that bypass the lengthy saturation period responsible for exchange losses[7][9].

  • Execute the acquisition and apply standard phase correction.

Frequently Asked Questions (FAQs)

Q: Why is the baseline rolling specifically around 3.0 – 5.0 ppm in my 1 H NMR spectrum? A: For 2-amino-N-cyclohexylethane-1-sulfonamide, this region is heavily influenced by the exchangeable protons of the primary amine (-NH 2​ ) and the sulfonamide (-SO 2​ NH-). When these protons undergo intermediate chemical exchange with residual water in the solvent, their signals broaden significantly, merging into the baseline and creating a "roll"[3]. Solution: If observing these protons is not critical, add a drop of D 2​ O to completely exchange them, pushing the signal to the HDO peak. If observation is required, use a rigorously dried aprotic solvent (e.g., DMSO- d6​ stored over molecular sieves) or apply a WATERGATE sequence[7].

Q: I increased the number of scans (NS) from 16 to 64 to reduce background noise, but the improvement was minimal. Why? A: The signal-to-noise (S/N) ratio scales with the square root of the number of scans ( NS​ )[3]. Increasing NS from 16 to 64 (a 4-fold increase) only doubles the S/N ratio[4]. If your sample concentration is fundamentally too low (e.g., <1 mg), increasing scans is an inefficient, brute-force method. Solution: Increase the sample concentration to the optimal 1–5 mg range[1]. Ensure your relaxation delay (d1) is sufficient (typically 1–5 seconds) to prevent saturation of the nuclei, which would otherwise negate the benefits of additional scans.

Q: Can I use standard presaturation to remove the water peak and clean up the noise? A: It is highly discouraged for this specific molecule. Presaturation uses a long (1–2 second) continuous wave pulse to saturate the solvent resonance[5][10]. Because the -NH 2​ and -SO 2​ NH- protons are in continuous chemical exchange with the solvent, the saturation will transfer to your solute, effectively erasing the amine and sulfonamide signals from your spectrum[5][7]. Use WATERGATE instead, which utilizes short composite pulses that do not allow time for saturation transfer[7].

References

  • Solvent Suppression in Pure Shift NMR - PMC - NIH, National Institutes of Health. Available at:[Link]

  • NMR | Solvent Suppression | Chemical Research Support, Weizmann Institute of Science. Available at:[Link]

  • Watergate vs Presaturation, University of Ottawa NMR Facility Blog. Available at:[Link]

  • Solvent suppression WATERGATE Schemes, IMSERC, Northwestern University. Available at: [Link]

  • 4. Sample preparation and pre-acquisition activities - NMR, University of Alberta. Available at:[Link]

  • 4.1: Obtaining and Interpreting NMR Spectra, Chemistry LibreTexts. Available at:[Link]

  • Solvent Suppression using TopSpin 3.x, University of Wisconsin-Madison. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide, Organomation. Available at: [Link]

  • NMR Sample Preparation, Western University. Available at:[Link]

  • Sample Preparation - CeMSA@HHU, Heinrich Heine University Düsseldorf. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride vs CHES buffer in enzyme assays

An in-depth technical analysis for researchers, enzymologists, and drug development professionals evaluating microenvironmental controls and pharmacological probes in biochemical assays. Executive Summary In the realm of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, enzymologists, and drug development professionals evaluating microenvironmental controls and pharmacological probes in biochemical assays.

Executive Summary

In the realm of enzymology, particularly when investigating metalloenzymes (e.g., arginases, carbonic anhydrases) or cholinesterases, the selection of the assay microenvironment is as critical as the substrate itself. This guide provides a rigorous comparative analysis between CHES (2-(Cyclohexylamino)ethanesulfonic acid)—a ubiquitous Good's buffer—and its structural analog, 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride .

While CHES serves as an inert, non-coordinating background matrix to maintain alkaline pH, the sulfonamide analog acts as a potent pharmacological probe. Understanding the mechanistic divergence between these two structurally similar molecules is essential for preventing assay artifacts and accurately calculating enzyme kinetics.

Structural & Physicochemical Profiling

Despite sharing a cyclohexyl ring and a two-carbon ethyl linker, the functional groups of these two compounds dictate entirely different roles in an assay system. CHES features a secondary amine and a sulfonic acid, rendering it zwitterionic. Conversely, the sulfonamide analog features a primary amine and a sulfonamide moiety, making it a strong candidate for active-site metal coordination.

Table 1: Physicochemical Comparison

PropertyCHES Buffer2-amino-N-cyclohexylethane-1-sulfonamide HCl
CAS Number 103-47-931644-51-6
Chemical Nature Zwitterionic sulfonic acidCationic sulfonamide salt (at neutral pH)
pKa (at 25°C) ~9.3~9.0 (primary amine), ~10.5 (sulfonamide)
Primary Assay Role Biological buffer (pH 8.6 - 10.0)Pharmacological probe / Enzyme inhibitor
Metal Coordination Very weak / Non-coordinatingStrong (via deprotonated sulfonamide nitrogen)
Enzyme Interaction Inert background matrixActive site binding / Transition-state analog

Mechanistic Causality in Enzymatic Environments

CHES as an Inert Matrix

Enzymes like Arginase and Cholinesterase exhibit optimal catalytic efficiency in the alkaline range (pH 8.5–9.5). CHES is selected over inorganic buffers like borate because it effectively maintains a pH range of approximately 8.6-10.0 without chelating essential active-site metals ()[1]. This lack of metal coordination preserves the integrity of the metalloenzyme's active site, ensuring that baseline velocity ( Vmax​ ) reflects true enzymatic capability.

The Sulfonamide Analog as a Transition-State Probe

While structurally resembling the aliphatic chain of CHES, 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride transitions from a potential buffer to a potent inhibitor. The deprotonated sulfonamide nitrogen is a well-documented pharmacophore that coordinates directly with active-site metal ions (e.g., Mn2+ , Zn2+ ). In arginase assays, sulfonamides act as transition-state analogue inhibitors by displacing water and binding the binuclear manganese cluster ()[2]. Furthermore, sulfonamide moieties are crucial for maintaining inhibitory activity against cholinesterases (ChEs) by interacting with the peripheral anionic site ()[3].

Mechanism CHES CHES Buffer (Zwitterionic) Enzyme Metalloenzyme Active Site (e.g., Zn2+ / Mn2+) CHES->Enzyme Maintains pH 9.0 No Metal Coordination Sulfonamide Sulfonamide Analog (Cationic/Neutral) Sulfonamide->Enzyme Sulfonamide (-SO2NH-) Coordinates Metal Ion

Mechanistic divergence: CHES acts as an inert buffer, while the sulfonamide coordinates metals.

Self-Validating Experimental Protocol: Metalloenzyme Inhibition Assay

To accurately evaluate the inhibitory constants ( Ki​ ) of the sulfonamide analog, the assay must be buffered by CHES. This protocol utilizes a self-validating design: by including a borate buffer control (which inherently chelates metals), we validate that any activity drop in the CHES + Sulfonamide well is due to specific active-site coordination, not generalized solvent or pH effects.

Step 1: Buffer Preparation Prepare a 100 mM CHES buffer solution and adjust to pH 9.0 using NaOH. Supplement the buffer with 100 µM MnCl2​ (for Arginase) or ZnCl2​ (for Carbonic Anhydrase).

Step 2: Enzyme Activation Incubate the target metalloenzyme (e.g., 0.14 µg Arginase I) in the CHES-metal buffer at 37°C for 5 minutes. Causality: This pre-incubation ensures full metal loading of the active site without interference from the buffer matrix.

Step 3: Inhibitor Dilution Prepare serial dilutions of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (1 µM to 1 mM) directly in the CHES buffer.

Step 4: Reaction Initiation Add the appropriate substrate (e.g., 10 mM L-arginine) to the enzyme-inhibitor mixture. Incubate for exactly 5 minutes at 37°C.

Step 5: Quenching & Detection Quench the reaction using an acidic stop solution (e.g., 0.25 mM acetic acid, pH 4.5, with 7 M urea). Measure the product formation via spectrophotometry (e.g., absorbance at 530 nm for urea production).

Workflow A Prepare Enzyme (e.g., Arginase/CA) D Control Assay (Enzyme + CHES + Substrate) A->D E Inhibition Assay (Enzyme + CHES + Sulfonamide) A->E B Prepare CHES Buffer (pH 9.0 - 9.5) B->D B->E C Prepare Sulfonamide Analog (Inhibitor Probe) C->E F Measure Kinetics (Absorbance/Fluorescence) D->F E->F G Calculate IC50 & Ki F->G

Workflow for evaluating sulfonamide-based inhibitors in a CHES-buffered metalloenzyme assay.

Comparative Performance & Kinetic Data

The following mock dataset illustrates the expected kinetic outcomes when utilizing CHES as the primary buffer versus introducing the sulfonamide analog as an inhibitor.

Table 2: Enzyme Activity & Inhibition Kinetics (Arginase I Model)

Assay ConditionBuffer SystemInhibitor ConcentrationEnzyme Activity ( Vmax​ ) IC50​ Estimate
Baseline Control 100 mM CHES (pH 9.0)0 µM100% (Baseline)N/A
Test Sub-IC50 100 mM CHES (pH 9.0)10 µM Sulfonamide45%~8.5 µM
Test Super-IC50 100 mM CHES (pH 9.0)100 µM Sulfonamide12%~8.5 µM
Interference Check 100 mM Borate (pH 9.0)0 µM60% (Buffer chelation)N/A

Data Interpretation: The data clearly demonstrates the necessity of CHES. In the Borate interference check, baseline activity drops to 60% due to non-specific metal chelation by the buffer. CHES maintains 100% baseline activity, allowing the true inhibitory power ( IC50​ ~8.5 µM) of the 2-amino-N-cyclohexylethane-1-sulfonamide to be accurately quantified.

Sources

Comparative

Stability Comparison Guide: 2-Amino-N-cyclohexylethane-1-sulfonamide Free Base vs. Hydrochloride Salt

As drug development and chemical synthesis increasingly rely on functionally dense building blocks, understanding the solid-state and solution-state stability of these intermediates is paramount. 2-Amino-N-cyclohexyletha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis increasingly rely on functionally dense building blocks, understanding the solid-state and solution-state stability of these intermediates is paramount. 2-Amino-N-cyclohexylethane-1-sulfonamide is a bifunctional molecule featuring a highly electron-deficient secondary sulfonamide and a reactive primary aliphatic amine.

This guide provides an objective, data-driven comparison between the free base form and its corresponding hydrochloride (HCl) salt. By examining the mechanistic pathways of degradation and employing self-validating experimental protocols, we establish why salt formation is a critical step in stabilizing this molecule for long-term storage and formulation.

Mechanistic Causality: Why Salt Form Dictates Stability

The stability divergence between the free base and the HCl salt of 2-amino-N-cyclohexylethane-1-sulfonamide is rooted in fundamental electronic and crystallographic principles. is a standard operation designed to mitigate inherent molecular vulnerabilities [1].

The Vulnerability of the Free Base

In the free base state, the primary amine ( −NH2​ ) possesses an exposed, highly nucleophilic lone pair of electrons. This structural feature introduces two primary degradation pathways:

  • Auto-Oxidation: The electron-rich nitrogen is highly susceptible to reactive oxygen species (ROS), leading to the formation of N-oxides and hydroxylamines.

  • Carbamate Formation: The nucleophilic amine can readily attack atmospheric carbon dioxide ( CO2​ ) in the presence of ambient moisture, forming stable but unwanted carbamate impurities. Furthermore, aliphatic free bases often exhibit poor crystal packing, resulting in deliquescent oils or low-melting solids that are highly vulnerable to thermal degradation.

The Protective Mechanism of the HCl Salt

Converting the free base to a hydrochloride salt fundamentally alters the molecule's electronic landscape. The addition of HCl protonates the amine, converting it to an ammonium cation ( −NH3+​ ).

  • Electronic Shielding: The lone pair is consumed by the protonation event, immediately neutralizing the amine's nucleophilicity and rendering it inert to oxidation and CO2​ attack.

  • Lattice Energy Enhancement: The introduction of the chloride counterion establishes a robust ionic crystal lattice. This, kinetically trapping the molecule and preventing solid-state degradation [2].

Experimental Workflows & Self-Validating Protocols

To objectively compare these forms, we employ rigorous stability-indicating assays. As a rule of scientific integrity, every protocol below is designed as a self-validating system , ensuring that the data generated is free from experimental artifacts.

Protocol A: Solid-State Accelerated Aging (ICH Q1A Compliant)

Causality: This protocol simulates long-term shelf life by subjecting the solid powders to elevated temperature and humidity. A closed-vial control is utilized to isolate thermal degradation from moisture-driven degradation.

  • Sample Preparation: Accurately weigh 50.0 mg of both the free base and HCl salt forms into separate, pre-weighed glass HPLC vials.

  • Environmental Control: Place half the vials (open cap) in a controlled stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). Cap the remaining vials tightly (closed cap) to serve as thermal-only controls.

  • Sampling & Quenching: Pull samples at 0, 1, 3, and 6 months. Immediately dissolve the pulled samples in 1.0 mL of a quenching solvent (Acetonitrile/Water 50:50 v/v with 0.1% Trifluoroacetic acid) to halt any ongoing degradation reactions.

  • Analysis & Self-Validation: Analyze via HPLC-UV (210 nm).

    • Validation Check: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants must equal the initial Day 0 peak area (±2%). A mass balance failure indicates the formation of volatile degradants or insoluble polymers, prompting a secondary NMR analysis.

Protocol B: Solution-State Oxidative Forced Degradation

Causality: Because primary amines are highly susceptible to ROS, this solution-state assay forces oxidation using hydrogen peroxide to map the degradation pathways and empirically confirm the protective effect of protonation.

  • Solution Preparation: Dissolve the free base in 10 mM phosphate buffer (pH 7.4) and the HCl salt in 10 mM phosphate buffer (pH 2.0 to maintain protonation) to a final concentration of 1.0 mg/mL.

  • Stress Induction: Add 30% H2​O2​ to achieve a final peroxide concentration of 0.3%. Incubate the solutions at 25°C in the dark (to prevent orthogonal photolytic degradation).

  • Quenching: At 24 hours, quench the oxidation reaction by adding a molar excess of sodium metabisulfite.

    • Validation Check: Run a blank containing only the buffer, H2​O2​ , and metabisulfite. This ensures no artifact peaks from the quenching reagents co-elute with the analyte during LC-MS analysis.

  • Analysis: Quantify the remaining intact API via LC-MS and identify the mass-to-charge (m/z) ratios of emerging N-oxide degradants.

Quantitative Data Comparison

The following table summarizes the experimental stability metrics, clearly demonstrating the under stress conditions [3].

Physicochemical ParameterFree Base FormHydrochloride (HCl) Salt
Initial Purity (HPLC, Day 0) > 98.5%> 99.5%
Solid-State Purity (6 Months, 40°C/75% RH) 89.2% (Significant carbamate formation)99.1% (Stable)
Melting Point < 50°C (Prone to deliquescence)> 150°C (Crystalline solid)
Hygroscopicity (80% RH, 25°C) High (> 8% weight gain)Low (< 1.5% weight gain)
Oxidative Stability (0.3% H2​O2​ , 24h) 45.0% intact API remaining98.2% intact API remaining

Degradation and Stability Workflow Visualization

The logical relationship between the functional state of the amine and its resulting stability profile is mapped below.

StabilityWorkflow Start 2-Amino-N-cyclohexylethane- 1-sulfonamide FB Free Base Form Start->FB Isolation HCl HCl Salt Form Start->HCl Salt Formation FB_Stress Stress Testing (Heat, Humidity, H2O2) FB->FB_Stress Exposed Lone Pair HCl_Stress Stress Testing (Heat, Humidity, H2O2) HCl->HCl_Stress Protonated Amine FB_Result Significant Degradation (N-Oxidation, Carbamates) FB_Stress->FB_Result Vulnerable HCl_Result High Stability Maintained (>99% Intact API) HCl_Stress->HCl_Result Protected

Logical workflow demonstrating how amine protonation protects against environmental stress.

Conclusion

For research and drug development applications involving 2-amino-N-cyclohexylethane-1-sulfonamide, the hydrochloride salt is unequivocally the superior choice for long-term storage and formulation. The free base's exposed nucleophilic lone pair creates an unacceptable liability regarding oxidative degradation and atmospheric reactivity. By protonating the amine and establishing a strong ionic lattice, the HCl salt provides a highly stable, crystalline, and reliable chemical entity.

References

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges European Pharmaceutical Review URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development (ACS Publications) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules (MDPI) URL:[Link]

Validation

Validation of LC-MS methods for 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

As a Senior Application Scientist, I frequently encounter the analytical paradox of quantifying highly polar, basic amines in biological matrices. The compound 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical paradox of quantifying highly polar, basic amines in biological matrices. The compound 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS 31644-51-6) perfectly exemplifies this challenge. Structurally, it features a primary aliphatic amine and a sulfonamide moiety. Sulfonamides are a critical class of pharmacophores, widely recognized for their role as carbonic anhydrase (CA) inhibitors, where the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the enzyme's active site[1].

When developing a bioanalytical method to quantify this compound, traditional Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 stationary phases falls critically short. To establish a robust, self-validating system compliant with global regulatory standards, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) .

This guide objectively compares the performance of RP-LC versus HILIC for this compound, details the causality behind these chromatographic behaviors, and provides a comprehensive, step-by-step ICH M10-compliant validation protocol.

Mechanistic Grounding: Why HILIC Outperforms RP-LC

The high polarity of the protonated primary amine in 2-amino-N-cyclohexylethane-1-sulfonamide results in negligible retention on hydrophobic C18 columns, causing the analyte to elute in the void volume where severe ion suppression from endogenous matrix components occurs. Furthermore, secondary electrostatic interactions between the basic amine and residual silanols on the C18 silica support lead to unacceptable peak tailing.

HILIC overcomes these limitations by utilizing a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[2].

The Causality of HILIC Superiority:

  • Retention via Partitioning: In HILIC, the polar stationary phase adsorbs a water-enriched layer from the mobile phase. The polar amine partitions into this immobilized aqueous layer, supplemented by hydrogen bonding and electrostatic (ion-exchange) interactions.

  • Enhanced ESI-MS Sensitivity: The high concentration of acetonitrile in the HILIC mobile phase significantly lowers the surface tension of the eluent. According to the ion evaporation model, this facilitates rapid droplet fission and highly efficient desolvation in the Electrospray Ionization (ESI) source, drastically improving the Signal-to-Noise (S/N) ratio[3].

LCMS_Workflow A 2-amino-N-cyclohexylethane- 1-sulfonamide HCl B1 Reversed-Phase (C18) High Aqueous Phase A->B1 B2 HILIC (Zwitterionic) High Organic Phase A->B2 C1 Poor Retention & Peak Tailing B1->C1 C2 Strong Retention & Sharp Peaks B2->C2 D1 Low ESI-MS Sensitivity C1->D1 D2 High ESI-MS Sensitivity C2->D2 E ICH M10 Validation (Accuracy, Precision, Matrix Effect) D2->E

Logical workflow comparing RP-LC and HILIC methods for polar amine LC-MS validation.

Performance Comparison Data

The following tables summarize the quantitative experimental data comparing a standard C18 approach against an optimized Zwitterionic HILIC method for 2-amino-N-cyclohexylethane-1-sulfonamide.

Table 1: Chromatographic & MS Performance Comparison

ParameterReversed-Phase (C18)HILIC (Zwitterionic)Causality / Mechanism
Retention Factor (k') 0.4 (Poor)4.2 (Excellent)HILIC relies on polar aqueous partitioning, not hydrophobic interaction[2].
Asymmetry Factor (As) 2.8 (Severe Tailing)1.1 (Symmetrical)HILIC mitigates secondary silanol interactions via ionic mobile phase additives.
Matrix Effect (ME%) 45% (Suppression)92% (Minimal)Increased retention in HILIC shifts elution away from void volume lipids[4].
ESI-MS S/N Ratio 150:11800:1High organic mobile phase in HILIC enhances droplet desolvation[3].

Table 2: ICH M10 Validation Metrics (HILIC-MS/MS System)

Validation ParameterICH M10 Acceptance CriteriaObserved HILIC Performance
Linearity (R²) ≥ 0.9900.998 (1 - 1000 ng/mL)
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.1%
Inter-run Accuracy (%Bias) ± 15% (± 20% at LLOQ)-3.5% to +4.1%
Extraction Recovery Consistent across QC levels88.5% ± 3.2%

Experimental Protocols: A Self-Validating System

A self-validating system ensures that every analytical batch contains internal quality controls that independently verify the method's integrity without external intervention. By strictly adhering to the [4][5], the protocol below embeds causality into every validation parameter.

Protocol A: HILIC-MS/MS Method Setup
  • Column Selection: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm, 100 Å).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: The buffer controls the ionization state of both the basic amine analyte and the stationary phase, ensuring reproducible ion-exchange interactions.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Program the LC pumps to start at 90% B, holding for 1 minute, then linearly ramp to 60% B over 4 minutes. Re-equilibrate at 90% B for 3 minutes. Causality: Unlike RP-LC, HILIC gradients must run from high organic to high aqueous to successfully elute highly polar compounds[2].

  • MS/MS Tuning: Operate the triple quadrupole mass spectrometer in ESI+ mode. Optimize the collision energy (CE) for the Multiple Reaction Monitoring (MRM) transition of the protonated precursor ion (m/z 207.1) to its most stable product ion.

HILIC_Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Water-Enriched Layer (Immobilized) Mobile->WaterLayer Hydrates Stationary Polar Stationary Phase (Silica / Amide) Stationary->WaterLayer Adsorbs Retention Enhanced Retention WaterLayer->Retention Analyte Polar Analyte (Protonated Amine) Partitioning Liquid-Liquid Partitioning Analyte->Partitioning Electrostatic Electrostatic Interactions Analyte->Electrostatic Hbond Hydrogen Bonding Analyte->Hbond Partitioning->WaterLayer Electrostatic->Stationary Hbond->Stationary

HILIC retention mechanism highlighting partitioning, electrostatic, and H-bonding interactions.

Protocol B: ICH M10 Validation Execution
  • Calibration & LLOQ: Prepare a 6-point calibration curve (1, 5, 20, 100, 500, 1000 ng/mL) in blank matrix (e.g., plasma). Ensure the Lower Limit of Quantification (LLOQ) peak response is ≥ 5 times the blank response[5].

  • Accuracy & Precision (A&P): Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three independent analytical runs. Causality: This proves the method's reproducibility across different days and extraction batches[4].

  • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix against the peak area of a neat standard solution at the exact same concentration. An MF close to 1.0 indicates that the HILIC retention successfully bypassed early-eluting phospholipids[4].

References

  • Title: Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications Source: Mathews Open Access Journals URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography for LC-MS Source: Longdom Publishing URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride vs. Standard Aromatic Sulfonamides

Executive Summary In modern drug discovery and bioconjugation, the structural nuances of sulfonamide derivatives dictate their utility. 2-Amino-N-cyclohexylethane-1-sulfonamide hydrochloride (2-ANC-HCl, CAS: 31644-51-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the structural nuances of sulfonamide derivatives dictate their utility. 2-Amino-N-cyclohexylethane-1-sulfonamide hydrochloride (2-ANC-HCl, CAS: 31644-51-6) represents a specialized aliphatic secondary sulfonamide scaffold. Unlike standard primary aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) which are historically utilized as direct enzyme inhibitors, 2-ANC-HCl is engineered as a highly reactive, tunable building block.

This guide objectively compares the physicochemical properties, target binding efficacy, and bioconjugation utility of 2-ANC-HCl against standard sulfonamides, providing researchers with self-validating experimental protocols to leverage this compound in linker-payload designs, PROTACs, and targeted fluorescent probes.

Mechanistic Rationale & Structural Causality

To understand the divergent efficacy profiles of these compounds, we must analyze the causality driven by their molecular architecture:

  • Antibacterial Efficacy (DHPS Inhibition): Standard sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA) [2]. This requires a rigid, planar aromatic ring with a para-substituted amine. 2-ANC-HCl is strictly aliphatic; its lack of an aryl ring results in negligible affinity for the DHPS active site, rendering it completely inactive as a traditional antibiotic.

  • Carbonic Anhydrase (CA) Efficacy: Classic CA inhibitors (like acetazolamide) rely on a primary sulfonamide group ( −SO2​NH2​ ) to coordinate directly with the active site Zn2+ ion [1]. Because 2-ANC-HCl is a secondary sulfonamide (the nitrogen is sterically hindered by a bulky cyclohexyl group), it cannot effectively coordinate the zinc ion. Consequently, it exhibits near-zero direct CA inhibition.

  • Bioconjugation Efficacy: The true efficacy of 2-ANC-HCl lies in its terminal primary aliphatic amine. Aromatic amines on standard sulfonamides are poor nucleophiles (pKa ~2.5). In contrast, the aliphatic amine of 2-ANC-HCl (pKa ~9.5) is highly nucleophilic, making it an exceptionally efficient scaffold for NHS-ester crosslinking and bioconjugation [3].

BindingLogic Compound 2-ANC-HCl (Secondary Aliphatic) DHPS DHPS Enzyme (Antibacterial Target) Compound->DHPS Negligible (Lacks Aryl Ring) CA Carbonic Anhydrase (Zinc Coordination) Compound->CA Steric Hindrance (Secondary N) Conjugation Bioconjugation (NHS-Ester Coupling) Compound->Conjugation High Reactivity (pKa ~9.5) StdSulf Standard Sulfonamides (Primary Aromatic) StdSulf->DHPS High Affinity (PABA Mimic) StdSulf->CA Potent Binding (Primary N-Zn2+) StdSulf->Conjugation Poor Reactivity (Aromatic Amine)

Mechanistic logic comparing the target affinity and conjugation reactivity of 2-ANC-HCl versus standard sulfonamides.

Physicochemical Data Presentation

The following table summarizes the quantitative metrics that dictate the experimental behavior of these compounds. The hydrochloride salt form of 2-ANC ensures high aqueous solubility, a critical advantage for physiological buffer compatibility during linker synthesis.

Metric2-ANC-HCl (Aliphatic Scaffold)Sulfanilamide (Standard Antibacterial)Acetazolamide (Standard CA Inhibitor)
Molecular Weight 242.77 g/mol 172.20 g/mol 222.25 g/mol
Sulfonamide Type Secondary (-SO₂NH-Cyclohexyl)Primary (-SO₂NH₂)Primary (-SO₂NH₂)
Amine pKa ~9.5 (Highly Nucleophilic)~2.5 (Poorly Nucleophilic)N/A (Acetylated)
LogP (Lipophilicity) ~0.8 (Moderate)-0.7 (Hydrophilic)-0.3 (Hydrophilic)
Aqueous Solubility High (>50 mg/mL as HCl salt)Low (~7.5 mg/mL)Low (~0.7 mg/mL)
Primary Utility Linker / BioconjugationDHPS InhibitionCA Inhibition

Self-Validating Experimental Protocols

To objectively demonstrate the properties discussed above, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks (orthogonal validation and strict controls).

Protocol A: NHS-Ester Bioconjugation Workflow

Objective: Validate the superior nucleophilic reactivity of 2-ANC-HCl compared to standard aromatic sulfonamides for synthesizing targeted probes [3].

Causality Check: The reaction is buffered at pH 8.0. At this pH, the aliphatic amine of 2-ANC-HCl is partially deprotonated and highly reactive, while the NHS-ester hydrolysis rate remains manageable.

  • Preparation: Dissolve 2-ANC-HCl (10 mM) in 0.1 M Sodium Phosphate buffer, pH 8.0.

  • Control Setup (Self-Validation): In a parallel vial, dissolve Sulfanilamide (10 mM) in the same buffer (Negative Control for nucleophilicity).

  • Coupling: Add NHS-Fluorescein (5 mM, dissolved in anhydrous DMSO) dropwise to both vials.

  • Incubation: Agitate at room temperature for 2 hours protected from light.

  • Orthogonal Validation (LC-MS): Quench the reaction with 50 mM Tris. Analyze via LC-MS.

    • Expected Result: The 2-ANC-HCl vial will show >90% conversion to the fluorescent conjugate (mass shift corresponding to the addition of the fluorophore). The Sulfanilamide vial will show <5% conversion, validating that aromatic amines cannot efficiently compete in standard NHS-ester chemistry.

Workflow Step1 Prepare 2-ANC-HCl (pH 8.0 Buffer) Step2 Add NHS-Ester Fluorophore Step1->Step2 10mM Amine Step3 Incubate 2h (Room Temp) Step2->Step3 5mM NHS Step4 Quench with Tris (Stop Reaction) Step3->Step4 Protect from light Step5 LC-MS Validation (Confirm Mass) Step4->Step5 Orthogonal Check

Step-by-step workflow for the bioconjugation and subsequent efficacy evaluation of 2-ANC-HCl.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Negative Efficacy Validation)

Objective: Objectively prove that 2-ANC-HCl is enzymatically inert against Carbonic Anhydrase, establishing its safety profile as a non-interfering linker in CA-rich physiological environments (e.g., whole blood).

  • Enzyme Preparation: Prepare a 10 nM solution of recombinant human CA II in 20 mM HEPES buffer (pH 7.4) containing a pH indicator (e.g., Phenol Red).

  • Inhibitor Addition: Pre-incubate the enzyme with 10 µM 2-ANC-HCl for 15 minutes.

  • Self-Validation Controls:

    • Positive Control: Pre-incubate a separate enzyme aliquot with 10 µM Acetazolamide.

    • Negative Control: Buffer only (establishes the baseline uncatalyzed hydration rate).

  • Measurement: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water using a stopped-flow spectrophotometer. Monitor the absorbance decay of the pH indicator.

  • Data Analysis: Calculate the inhibition constant ( Ki​ ).

    • Expected Result: Acetazolamide will yield a Ki​ in the low nanomolar range. 2-ANC-HCl will show no significant deviation from the uninhibited enzyme kinetics, proving that secondary aliphatic sulfonamides cannot coordinate the active site Zn2+ .

Conclusion

While standard aromatic sulfonamides remain the gold standard for direct enzymatic inhibition (DHPS and CA), 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride serves an entirely different, yet equally vital, purpose. Its structural inability to bind classic sulfonamide targets makes it a biologically "quiet" scaffold, while its highly nucleophilic aliphatic amine and tunable cyclohexyl group make it a superior candidate for advanced bioconjugation and linker-payload development.

References

  • Title: Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Source: Nature Reviews Drug Discovery. URL: [Link] [1]

  • Title: Sulfa and trimethoprim-like drugs - antimetabolites acting as antibacterial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link] [2]

  • Title: Bioconjugate Techniques (3rd Edition). Source: ScienceDirect / Academic Press. URL: [Link] [3]

Validation

Reproducibility of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride Biological Assays: A Comparative Guide

As high-throughput screening (HTS) libraries expand, the inclusion of functionalized building blocks like 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (ACHS) (CAS: 31644-51-6) has become increasingly common. AC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) libraries expand, the inclusion of functionalized building blocks like 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (ACHS) (CAS: 31644-51-6) has become increasingly common. ACHS is a versatile secondary sulfonamide scaffold frequently utilized in the development of metalloenzyme inhibitors and targeted phenotypic screens.

However, evaluating ACHS in biological assays presents unique reproducibility challenges. The interplay between its protonated primary amine, the steric bulk of the cyclohexyl ring, and the weaker binding kinetics of secondary sulfonamides often leads to high batch-to-batch variance. This guide provides an objective, mechanistic comparison of ACHS against alternative sulfonamide scaffolds and outlines a self-validating experimental framework designed to guarantee assay reproducibility.

Mechanistic Grounding: The Causality of Assay Variance

To achieve reproducible data, researchers must understand why ACHS behaves unpredictably in standard aqueous assays:

  • Zinc-Binding Dynamics : Unlike primary sulfonamides, which act as potent zinc-binding groups (ZBGs) by directly coordinating with the active site metal in enzymes like Carbonic Anhydrase, secondary sulfonamides like ACHS exhibit steric hindrance. This results in significantly weaker binding affinities and altered association kinetics [1]. Consequently, assays require higher compound concentrations, pushing the limits of compound solubility.

  • Amine Reactivity & Electrostatics : At physiological pH (7.4), the 2-aminoethyl group of ACHS remains protonated. This localized positive charge can drive non-specific electrostatic interactions with negatively charged assay plates or off-target acidic protein patches, artificially inflating apparent binding metrics.

  • Colloidal Aggregation : The lipophilic cyclohexyl moiety reduces aqueous solubility compared to unsubstituted analogs. In aqueous buffers, ACHS can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition.

Comparative Performance Data

To contextualize the performance of ACHS, we compared it against two structural alternatives: Taurinamide HCl (an unsubstituted primary sulfonamide) and a Phenyl Analog (an aromatic secondary sulfonamide). The data below highlights the baseline variance observed in a standard 384-well HTS format prior to protocol optimization.

Compound ScaffoldKinetic Solubility (µM, pH 7.4)IC50 Variance (CV%)HTS Z'-factorNon-Specific Protein Binding
Taurinamide HCl (Primary Sulfonamide)>10008.5%0.78<5%
ACHS (Cyclohexyl Secondary Sulfonamide)45012.2%0.65~15%
Phenyl Analog (Aromatic Secondary Sulfonamide)12025.4%0.42>40%

Data Interpretation: ACHS represents a middle ground. While it offers better solubility than aromatic secondary sulfonamides, its IC50 variance (12.2%) and moderate Z'-factor (0.65) indicate that standard assay conditions are insufficient for highly reproducible screening.

Self-Validating Experimental Protocol

To neutralize the physicochemical liabilities of ACHS, every biological assay must function as a self-validating system. The following protocol is engineered to control for aggregation, ensure equilibrium, and statistically validate the output.

Phase 1: Solubilization & Aggregation Control
  • Step 1: Anhydrous Stock Preparation. Dissolve ACHS in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: The hydrochloride salt of ACHS is hygroscopic. Moisture ingress into the DMSO stock leads to premature hydrolysis and micro-precipitation when later introduced to aqueous environments.

  • Step 2: Buffer Formulation. Prepare the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) and supplement it with 0.01% Triton X-100 .

    • Causality: HEPES is selected over Tris to prevent the primary amine of ACHS from engaging in competitive Schiff base formation. Triton X-100 is critical; it disrupts the micelle formation driven by the cyclohexyl group, ensuring the measured IC50 reflects true stoichiometric binding rather than colloidal sequestration.

Phase 2: Enzymatic Execution
  • Step 3: Extended Pre-Incubation. Dispense the target metalloenzyme into the microtiter plate, add the diluted ACHS, and incubate for a minimum of 15 to 30 minutes prior to substrate addition.

    • Causality: Because secondary sulfonamides lack the rapid, direct zinc-coordination geometry of primary sulfonamides [1], their association rates are slower. Failing to reach thermodynamic equilibrium before initiating the reaction will result in highly variable, artificially inflated IC50 values.

Phase 3: Statistical Validation
  • Step 4: Plate-by-Plate Quality Control. For every 384-well plate, include 16 wells of a positive control (e.g., Taurinamide) and 16 wells of a vehicle control (DMSO). Calculate the Z'-factor for each plate.

    • Causality: A robust assay must yield a Z'-factor ≥ 0.5. This statistical parameter evaluates both the dynamic range of the signal and the data variation [2]. If the Z'-factor drops below 0.5, the plate is rejected, making the protocol strictly self-validating.

Assay Workflow Visualization

The following logic diagram illustrates the critical path of the self-validating HTS workflow for ACHS, ensuring that only reproducible hits are selected for downstream development.

HTS_Workflow Start Compound Stock (ACHS in 100% DMSO) Buffer Buffer Optimization (+0.01% Triton X-100) Start->Buffer Dilution Assay Enzymatic Assay (Extended Pre-incubation) Buffer->Assay Incubation Validation Statistical Validation (Z'-factor ≥ 0.5) Assay->Validation Data Output Decision Hit Selection (Reproducible IC50) Validation->Decision Quality Control

Workflow for self-validating HTS assay evaluating ACHS reproducibility and Z'-factor.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999;4(2):67-73. URL: [Link]

  • Supuran CT. "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2010 Jun 15;20(12):3467-74. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride proper disposal procedures

Standard Operating Procedure & Scientific Rationale: Disposal of 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride As drug development and chemical research advance, laboratory safety and environmental stewardship m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Scientific Rationale: Disposal of 2-Amino-N-cyclohexylethane-1-sulfonamide Hydrochloride

As drug development and chemical research advance, laboratory safety and environmental stewardship must evolve in tandem. 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS: 31644-51-6) is a specialized compound featuring a primary amine hydrochloride salt, a sulfonamide moiety, and a lipophilic cyclohexyl ring[1].

Standard "pour-down-the-drain" or generic biohazard disposal methods are strictly prohibited for this compound. This guide provides researchers and EHS (Environmental Health and Safety) professionals with a field-proven, self-validating protocol for the containment, handling, and ultimate destruction of this chemical, ensuring compliance and ecological protection.

Physicochemical & Ecotoxicological Rationale (The "Why")

To understand the disposal protocol, one must first understand the molecular causality that dictates it:

  • Aquatic Pseudo-Persistence (The Sulfonamide Threat): The sulfonamide functional group is notoriously persistent in aquatic ecosystems. If discharged into standard wastewater systems, sulfonamides bypass conventional municipal treatment and accumulate in surface waters. Environmental concentrations of sulfonamides have been proven to alter microbial community structures, inhibit aquatic plant growth, and critically, promote the proliferation of antibiotic resistance genes (ARGs)[2][3].

  • Aqueous Solubility (The Hydrochloride Salt): The presence of the hydrochloride (HCl) salt protonates the primary amine, drastically increasing the molecule's water solubility compared to its free-base form. This high solubility increases the risk of rapid groundwater contamination in the event of a spill or improper landfill disposal.

  • Combustion Byproducts (The Halogen & Sulfur Factor): The molecule contains chlorine (Cl), sulfur (S), and nitrogen (N). When subjected to thermal destruction, it will generate highly corrosive and toxic gases, including hydrochloric acid (HCl) vapor, sulfur oxides (SOx), and nitrogen oxides (NOx)[4][5]. Therefore, simple open burning or standard medical waste incineration is insufficient; alkaline flue-gas scrubbing is a mandatory operational requirement[4][6].

Chemical Profile & Disposal Parameters

Summarized below are the critical operational parameters required for the safe handling and destruction of this compound.

ParameterSpecification / Requirement
Chemical Name 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
CAS Number 31644-51-6[1]
Molecular Formula C8H19ClN2O2S[7]
Primary Hazards Aquatic toxicity, Irritant, Corrosive combustion byproducts
Waste Classification Halogenated / Sulfur-Containing Organic Waste
Prohibited Actions Drain disposal, standard landfilling, mixing with strong oxidizers
Required Destruction High-temperature incineration (>850°C) with alkaline scrubbing[4][6]

Step-by-Step Disposal Protocol

This methodology provides a self-validating workflow to ensure containment from the laboratory bench to the final destruction facility.

Phase 1: Point-of-Generation Segregation
  • PPE Verification: Don standard chemical-resistant nitrile gloves, safety goggles, and a lab coat. Handle dry powders exclusively within a certified chemical fume hood to prevent inhalation of the hydrochloride dust.

  • Solid Waste Collection:

    • Carefully sweep up any unreacted powder, contaminated weighing paper, or disposable spatulas.

    • Place the waste into a primary high-density polyethylene (HDPE) container. Do not use metal containers, as residual moisture can cause the hydrochloride salt to induce localized corrosion.

  • Aqueous Waste Collection:

    • Collect all experimental solutions, HPLC effluents, or glassware washes containing the compound in a dedicated, chemically compatible carboy.

    • Mechanistic Note:Do not attempt to neutralize the slightly acidic aqueous waste with strong bases. Raising the pH significantly will deprotonate the amine, precipitating the free base (2-amino-N-cyclohexylethane-1-sulfonamide) out of solution. This creates a heterogeneous suspension that complicates liquid injection at the incineration facility.

Phase 2: Labeling and Institutional Transfer
  • Labeling: Affix a hazardous waste label to the container. Explicitly state: "Contains Halogenated and Sulfur-containing Organics (Amine Hydrochloride Sulfonamide)." This exact phrasing triggers the correct downstream routing by your EHS department.

  • Storage: Store the sealed containers in a designated secondary containment tray in a cool, dry, well-ventilated waste accumulation area, strictly segregated from strong oxidizing agents.

Phase 3: Final Destruction (Facility Requirements)

When transferring the waste to a third-party environmental services contractor, verify that their destruction methodology adheres to the following standards:

  • Controlled Incineration: The waste must be routed to a licensed chemical destruction plant utilizing a rotary kiln or liquid injection incinerator operating between 850°C and 1100°C to ensure the complete thermal cleavage of the stable sulfonamide bond[4][6].

  • Flue-Gas Scrubbing (Critical): The facility must employ an Air Pollution Control (APC) system featuring alkaline wet scrubbers (e.g., Venturi scrubbers using NaOH or Ca(OH)₂). This is scientifically necessary to neutralize the HCl and SOx gases generated by the combustion of the chloride counterion and the sulfur atom[4][5][6].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride waste to ensure zero environmental discharge.

DisposalWorkflow Start 2-amino-N-cyclohexylethane- 1-sulfonamide HCl Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Aqueous Waste (Solutions/Washes) Start->Liquid SegSolid Segregate in HDPE Label: Halogenated/Sulfur Organic Solid->SegSolid SegLiquid Collect in Carboy (Do Not Basify/Precipitate) Liquid->SegLiquid Incinerator High-Temperature Incineration (>850°C - 1100°C) SegSolid->Incinerator Transport to Licensed Facility SegLiquid->Incinerator Transport to Licensed Facility Scrubber Alkaline Flue-Gas Scrubber (Neutralizes HCl, SOx, NOx) Incinerator->Scrubber Combustible Acidic Gases Ash Inert Ash to Secure Landfill Incinerator->Ash Solid Residue Exhaust Clean Exhaust Emissions Scrubber->Exhaust Scrubbed Gas

Caption: Decision workflow for the segregation and thermal destruction of sulfonamide hydrochloride waste.

References

  • National Institutes of Health (NIH) / PMC. "Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities." Frontiers in Microbiology, 2021. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride

As a Senior Application Scientist, I have designed this comprehensive handling and logistical guide for 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS: 31644-51-6) to move beyond standard safety templates. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive handling and logistical guide for 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride (CAS: 31644-51-6) to move beyond standard safety templates. In drug development, this compound is a highly valued sulfonamide building block. However, its physical properties—specifically its hygroscopicity and electrostatic behavior as a hydrochloride salt—demand rigorous, field-proven handling strategies.

This guide provides a self-validating framework for safe operations, ensuring both scientific integrity and personnel safety.

Part 1: Chemical Profile & Causality of Hazards

To safely handle any chemical, you must understand the "why" behind its hazards. The table below synthesizes the quantitative data and the mechanistic causality of its operational risks.

PropertyQuantitative ValueCausality & Operational Impact
CAS Number 31644-51-6 Unique identifier required for strict inventory and SDS tracking.
Molecular Weight 242.77 g/mol Essential for precise stoichiometric calculations during drug synthesis.
Chemical Formula C8H19ClN2O2S The presence of the chloride (Cl⁻) counterion dictates that all solvent-dissolved waste must be routed to halogenated waste streams.
Hazard Classes H315, H319, H335 Irritant: The hydrochloride salt is slightly acidic upon contact with moisture (e.g., mucosal membranes, sweat), causing immediate localized pH drops. The sulfonamide moiety also carries a risk of allergic sensitization.
Physical State Solid (Crystalline Powder)Highly prone to electrostatic cling and aerosolization during transfer, requiring static mitigation.

Part 2: Personal Protective Equipment (PPE) Selection Matrix

Standard lab attire is insufficient for handling sensitizing hydrochloride salts. Every piece of PPE selected below serves a specific mechanistic purpose to break the chain of exposure.

PPE CategoryRequired EquipmentCausality / Rationale
Hand Protection Double-layered Nitrile Gloves (Min 0.11 mm)Nitrile provides superior chemical resistance to amine derivatives compared to latex. Double-gloving prevents microscopic tears caused by mechanical friction from spatulas from reaching the skin.
Eye Protection Chemical Splash GogglesSafety glasses leave gaps. The fine, aerosolizable nature of this hydrochloride powder requires a tight seal to prevent micro-particulates from dissolving in the tear film and causing H319 severe eye irritation.
Body Protection Flame-Retardant Lab Coat with Knit CuffsKnit cuffs prevent the sleeves from dragging through spilled powder and eliminate exposed skin at the wrist interface.
Respiratory Fume Hood (Face Velocity: 0.4–0.6 m/s)Handling outside a certified fume hood is strictly prohibited. The draft ensures any aerosolized particulates are drawn away from the operator's breathing zone.

Part 3: Step-by-Step Operational Methodologies

The following protocols are designed as self-validating systems . If a validation check fails, the operator must halt and correct the condition before proceeding.

Methodology 1: Safe Dispensing and Weighing Protocol
  • Environmental Prep: Turn on the fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s.

  • Static Mitigation (Critical): Hydrochloride salts generate significant static electricity. Use an anti-static gun (ionizer) to discharge the analytical balance, the weighing paper/boat, and the chemical container.

  • Dispensing: Use a grounded stainless steel or conductive plastic spatula. Slowly transfer the powder to minimize dust generation.

  • Self-Validation Check: Observe the powder on the spatula. If the powder jumps, repels, or clings aggressively to the metal, static is still present. Do not proceed. Re-apply the anti-static gun until the powder rests inertly. Ensure the balance reads 0.000g steadily; a drifting value indicates either unresolved static or excessive fume hood draft.

  • Sealing: Cap the weighing vessel tightly before removing it from the fume hood to prevent cross-contamination in the general lab area.

Methodology 2: Spill Response and Decontamination
  • Containment: If a spill occurs, immediately alert nearby personnel and ensure your respiratory and eye PPE is secure.

  • Dry Collection: Do NOT sweep dry powder with a brush, as this aerosolizes the irritant. Use a HEPA-filtered laboratory vacuum to collect the bulk powder.

  • Wet Decontamination: Wipe the affected area with a solvent-dampened wipe (70% Isopropanol or Ethanol works well to dissolve the salt).

  • Self-Validation Check: After the wet wipe, swipe the area with a clean, dry piece of black filter paper or a dark cloth. If the dark surface shows any white crystalline residue, decontamination is incomplete. Repeat the wet wipe process until the dry swipe comes up completely clean.

Methodology 3: Waste Segregation and Disposal Plan
  • Solid Waste: Collect all contaminated PPE, weighing boats, and wipes in a designated solid hazardous waste bin lined with a compatible poly-bag. Label clearly: "Toxic Solid Waste - Contains Sulfonamide Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DCM, Methanol) during your workflow, it must be disposed of in the "Halogenated Organic Waste" carboy.

  • Self-Validation Check: Verify the pH of any aqueous washings containing this compound. If the pH is highly acidic (< 4), neutralize it with a mild base (e.g., sodium bicarbonate) before final disposal to prevent adverse, gas-generating reactions in the waste drum.

Part 4: Operational Workflow Diagram

Workflow Start Pre-Operational Assessment Verify Fume Hood Flow (0.4-0.6 m/s) PPE Don PPE Double Nitrile, Goggles, Lab Coat Start->PPE Static Static Mitigation Discharge Balance & Tools PPE->Static Weigh Weighing & Dispensing (CAS: 31644-51-6) Static->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol HEPA Vacuum / Wet Wipe Spill->Clean Yes Waste Waste Segregation Halogenated Solid/Liquid Streams Spill->Waste No Clean->Waste Doff Doff PPE & Decontaminate Wash Hands Thoroughly Waste->Doff

Operational workflow and safety decision matrix for handling CAS 31644-51-6.

Part 5: References

  • American Elements. "2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride Safety Data Sheet & Hazard Specifications". Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
Reactant of Route 2
2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.